Bromo-PEG4-acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKQEAMKNNRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bromo-PEG4-acid: A Versatile Linker for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. With a tetraethylene glycol (PEG) spacer, a reactive bromo group, and a terminal carboxylic acid, this compound offers a versatile platform for covalently linking molecules of interest, enhancing solubility, and enabling the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its physicochemical properties, provides step-by-step experimental methodologies for its conjugation, and presents relevant data in a structured format to facilitate its application in research and development.
Introduction
This compound, systematically named 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoic acid, is a polyethylene glycol (PEG)-based linker that possesses two distinct reactive functionalities. The bromo group serves as a reactive handle for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, a crucial property for biological applications.[1][2]
This unique combination of features makes this compound a valuable tool for researchers in drug development and biotechnology. Its primary application lies in its use as a linker to conjugate a wide array of molecules, including proteins, peptides, antibodies, and small molecule drugs.[3] A particularly prominent application is in the synthesis of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, thereby hijacking the cell's natural protein degradation machinery.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 1393330-38-5 | |
| Molecular Formula | C₁₁H₂₁BrO₆ | |
| Molecular Weight | 329.18 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in Water, DMSO, DMF, and DCM | |
| Storage Conditions | Store at -20°C for long-term stability. |
Core Applications and Reaction Mechanisms
The utility of this compound stems from its bifunctional nature, allowing for two distinct sequential or orthogonal conjugation strategies.
Amide Bond Formation via the Carboxylic Acid Group
The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a widely used method for conjugating this compound to proteins, antibodies, or other molecules containing accessible amine groups. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability of the active intermediate.
Nucleophilic Substitution of the Bromo Group
The bromo group is an excellent leaving group, making it susceptible to nucleophilic attack by thiols, amines, and other nucleophiles. This reaction is particularly useful for conjugating this compound to molecules containing cysteine residues or other thiol-containing moieties.
Experimental Protocols
The following protocols provide detailed methodologies for the two primary reaction types involving this compound.
Protocol 1: Amide Bond Formation with a Primary Amine using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to an amine-containing molecule (e.g., a protein or a small molecule) using EDC and NHS to activate the carboxylic acid.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare fresh stock solutions of EDC (e.g., 100 mM in water or activation buffer) and NHS (e.g., 100 mM in water or activation buffer) immediately before use.
-
Dissolve the amine-containing molecule in the appropriate coupling buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to the Amine-containing Molecule:
-
Add the activated this compound (NHS-ester) solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is often used, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Nucleophilic Substitution with a Thiol-containing Molecule
This protocol describes the reaction of the bromo group of this compound with a thiol-containing molecule (e.g., a peptide with a cysteine residue).
Materials:
-
This compound
-
Thiol-containing molecule of interest
-
Reaction Buffer: Phosphate buffer or Tris buffer, pH 7.5-8.5, containing EDTA (1-10 mM) to prevent disulfide bond formation.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the thiol needs to be reduced prior to reaction.
-
Organic co-solvent (optional): DMF or DMSO if solubility is an issue.
-
Purification equipment (e.g., HPLC, size-exclusion chromatography).
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the reaction buffer. An organic co-solvent can be used if necessary.
-
Dissolve the thiol-containing molecule in the reaction buffer. If the thiol is in an oxidized state, pre-treat with a reducing agent and subsequently remove the reducing agent before adding the this compound.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of this compound to the solution of the thiol-containing molecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.
-
Signaling Pathways and Experimental Workflows
A primary application of this compound is in the construction of PROTACs, which modulate cellular signaling by inducing the degradation of target proteins via the ubiquitin-proteasome system.
The PROTAC-Mediated Ubiquitin-Proteasome Pathway
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as this compound.
References
An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a terminal bromide and a carboxylic acid separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, allows for the sequential or orthogonal conjugation of different molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a focus on its role in the development of advanced biomaterials and therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and a summary of its key physicochemical properties are also presented.
Core Chemical Properties
This compound is a versatile chemical tool possessing distinct reactive moieties at either end of a flexible, hydrophilic PEG linker.[1][2][3][4] This bifunctionality is central to its utility in creating complex molecular architectures.
Structure and Nomenclature
-
IUPAC Name: 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[5]
-
Common Synonyms: Br-PEG4-acid, 1-BROMO-3,6,9,12-TETRAOXAPENTADECAN-15-OIC ACID, Br-PEG4-COOH
-
Chemical Formula: C₁₁H₂₁BrO₆
-
Molecular Structure:
Physicochemical Data
A summary of the key quantitative properties of this compound is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 329.18 g/mol | |
| CAS Number | 1393330-38-5 | |
| Purity | Typically ≥95% or 98% | |
| Appearance | Liquid | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Temperature | -20°C | |
| XLogP3-AA | -0.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 6 |
Reactivity and Chemical Behavior
The synthetic utility of this compound stems from the differential reactivity of its two terminal functional groups: the bromide and the carboxylic acid.
The Bromide Terminus: A Handle for Nucleophilic Substitution
The bromide group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This functionality is particularly useful for reactions with soft nucleophiles, most notably thiols. The reaction with a thiol group, typically from a cysteine residue in a protein or a thiol-modified molecule, proceeds via an S_N2 mechanism to form a stable thioether bond. This reaction is a cornerstone of bioconjugation and is often referred to as thiol-alkylation.
The Carboxylic Acid Terminus: A Gateway to Amide Bond Formation
The terminal carboxylic acid can be activated to react with primary amines, such as those found on lysine residues of proteins or on amine-functionalized surfaces and molecules. This reaction forms a stable amide bond. The activation of the carboxylic acid is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability of the active intermediate. Amidinium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed for this purpose.
Key Applications in Research and Development
The dual reactivity of this compound, combined with the beneficial properties of the PEG linker, makes it a valuable tool in several areas of scientific research.
Bioconjugation
This compound is widely used to link different biomolecules together. For instance, it can be used to attach a small molecule drug to an antibody, creating an antibody-drug conjugate (ADC). The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.
Drug Delivery and PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The PEG nature of the linker is crucial as it enhances the solubility and cell permeability of the PROTAC molecule.
Surface Modification
This compound can be used to modify the surfaces of materials such as nanoparticles, quantum dots, and self-assembled monolayers. The carboxylic acid end can be used to anchor the molecule to an amine-functionalized surface, while the bromide end can be used to attach other molecules. The PEG chain creates a hydrophilic layer on the surface, which can reduce non-specific protein binding and improve biocompatibility.
Experimental Protocols
The following are generalized protocols for the two primary reaction types involving this compound. Researchers should optimize these protocols for their specific applications.
Protocol for Amide Bond Formation with a Primary Amine (e.g., Protein)
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine on a protein using EDC/NHS chemistry.
Materials:
-
This compound
-
Protein with accessible primary amines (e.g., lysine residues)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound: In a separate tube, dissolve this compound to a concentration of 10-100 mM in a water-miscible organic solvent like DMSO or DMF.
-
Reaction Setup: Add a 10-50 fold molar excess of the this compound solution to the protein solution.
-
Initiation of Coupling: Freshly prepare a solution of EDC and NHS (or sulfo-NHS) in the Activation Buffer. Add EDC and NHS to the protein/linker mixture to a final concentration of 2-5 mM and 5-10 mM, respectively.
-
Incubation: Allow the reaction to proceed for 15-60 minutes at room temperature.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. Continue to incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol for Nucleophilic Substitution with a Thiol (e.g., Cysteine on a Protein)
This protocol outlines the conjugation of the bromide terminus of a this compound-modified molecule to a thiol group.
Materials:
-
This compound-modified molecule
-
Thiol-containing molecule (e.g., protein with a cysteine residue)
-
Reaction Buffer: PBS, pH 7.0-8.0
-
Reducing agent (if necessary, e.g., TCEP)
-
Desalting column
Procedure:
-
Thiol Reduction (if necessary): If the thiol groups on the protein are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Buffer Exchange: Remove the reducing agent by passing the protein through a desalting column equilibrated with the Reaction Buffer.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the this compound-modified molecule to the reduced, thiol-containing protein.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
Purification: Purify the conjugate by passing the reaction mixture through a desalting column to remove unreacted starting materials.
Visualizing Chemical Reactions and Biological Pathways
The following diagrams illustrate the key chemical transformations of this compound and its role in the PROTAC-mediated protein degradation pathway.
Caption: Amide bond formation using this compound.
Caption: Nucleophilic substitution with a thiol.
Caption: PROTAC-mediated protein degradation pathway.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation, and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound at -20°C in a dry, dark place.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure, bifunctional nature, and the advantageous properties of the PEG spacer make it an ideal component for the construction of complex bioconjugates, advanced drug delivery systems like PROTACs, and functionalized surfaces. The experimental protocols and data provided in this guide serve as a valuable resource for the effective utilization of this compound in a wide range of research applications.
References
- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
An In-Depth Technical Guide to Bromo-PEG4-acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG4-acid, a heterobifunctional chemical linker crucial in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, plausible synthetic routes with experimental protocols, and its application in targeted protein degradation.
Core Concepts: Structure and Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker characterized by a terminal bromide group and a carboxylic acid functionality, separated by a tetraethylene glycol spacer. This unique structure imparts desirable properties for its role as a chemical crosslinker.
Chemical Structure:
The structure of this compound consists of a four-unit polyethylene glycol chain, with one terminus capped by a bromoethyl group and the other by a propanoic acid.
-
IUPAC Name: 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[1]
-
CAS Number: 1393330-38-5
The bromide serves as a reactive handle for nucleophilic substitution, readily reacting with thiols, amines, and other nucleophiles. The carboxylic acid allows for facile conjugation to amine-containing molecules through amide bond formation, typically facilitated by carbodiimide chemistry. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, a critical attribute for biological applications.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | References |
| Molecular Weight | 329.18 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage | Recommended at -20°C |
Synthesis of this compound: Experimental Protocols
Synthesis from Bromo-PEG4-alcohol via Oxidation
This pathway involves the oxidation of the terminal alcohol of Bromo-PEG4-alcohol to a carboxylic acid.
Reaction Scheme:
Caption: Synthesis of this compound from Bromo-PEG4-alcohol.
Detailed Experimental Protocol:
-
Dissolution: Dissolve Bromo-PEG4-alcohol (1 equivalent) in a suitable solvent such as acetone or dichloromethane (DCM).
-
Oxidation: Cool the solution in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. Alternatively, a milder oxidizing system such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (NaOCl) can be used to avoid potential side reactions.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding isopropanol to consume any excess oxidant.
-
Extraction: Add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure this compound.
Synthesis from Bromo-PEG4-t-butyl ester via Deprotection
This route involves the acidic cleavage of the tert-butyl ester protecting group from Bromo-PEG4-t-butyl ester.
Reaction Scheme:
Caption: Synthesis of this compound from its t-butyl ester.
Detailed Experimental Protocol:
-
Dissolution: Dissolve Bromo-PEG4-t-butyl ester (1 equivalent) in a suitable solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (a common ratio is 1:1 v/v DCM:TFA).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Purification: The resulting crude this compound can be purified by an appropriate method, such as precipitation or chromatography, if necessary.
Application in Targeted Protein Degradation: PROTACs
This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of a PROTAC in inducing targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The development and evaluation of a novel PROTAC involve a systematic experimental workflow, as depicted below.
Caption: Experimental workflow for PROTAC evaluation.
This guide provides a foundational understanding of this compound, from its fundamental chemical properties to its synthesis and critical role in the cutting-edge field of targeted protein degradation. The provided protocols and workflows are intended to serve as a valuable resource for researchers and professionals in the life sciences.
References
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Bromo-PEG4-acid's Mechanism of Action
For Immediate Release
A Deep Dive into the Core Component of Novel Therapeutics
This technical guide offers an in-depth exploration of Bromo-PEG4-acid, a critical linker molecule in the rapidly advancing field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, experimental applications, and core principles underlying the utility of this compound in Proteolysis Targeting Chimeras (PROTACs).
Introduction to Targeted Protein Degradation and the Role of Linkers
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1][2] At the heart of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[3][4]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation.
This compound is a widely utilized polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[3] Its tetra-ethylene glycol structure provides a desirable balance of hydrophilicity, which can improve solubility, and conformational flexibility. The molecule is bifunctional, with a terminal carboxylic acid and a bromo group, allowing for sequential or orthogonal conjugation to the target and E3 ligase ligands.
The Mechanism of Action: this compound in the PROTAC Cycle
The mechanism of action of a PROTAC employing a this compound linker is a catalytic cycle that results in the degradation of the target protein. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, via its specific ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The this compound linker spans the distance between the two proteins, and its flexibility is crucial for achieving a productive conformation for the subsequent step.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the polyubiquitinated target protein, unfolds it, and degrades it into small peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, enabling it to act catalytically and mediate the degradation of multiple target protein molecules.
Below is a diagram illustrating this cyclical mechanism:
Application in PROTAC Development: A Case Study on BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a key regulator of oncogene transcription, making it a prime target in cancer therapy. Several PROTACs have been developed to target BRD4 for degradation. While specific PROTACs may utilize proprietary linkers, the synthesis principles often involve PEG-based structures analogous to this compound.
For instance, a potent BRD4 degrader can be synthesized by coupling a BRD4 ligand (e.g., a derivative of the inhibitor JQ1) to an E3 ligase ligand (e.g., pomalidomide, which recruits Cereblon [CRBN]). The this compound linker can be incorporated in a modular fashion.
Quantitative Data on BRD4 Degradation
The efficacy of PROTACs is typically quantified by their ability to reduce the levels of the target protein in cells. Key parameters include the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation). The table below summarizes representative data for a hypothetical BRD4-targeting PROTAC.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| BRD4-Degrader-1 | BRD4 | MV4-11 | 0.25 | >95 | CRBN |
| BRD4-Degrader-1 | BRD4 | RS4-11 | 3.15 | >95 | CRBN |
Note: Data is representative and compiled from literature on potent BRD4 degraders.
Experimental Protocols
General Synthesis of a PROTAC using a this compound Linker
The synthesis of a PROTAC is a multi-step process. A generalized workflow is presented below:
Detailed Steps:
-
Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling reagent such as HATU or EDC.
-
Coupling to E3 Ligase Ligand: The activated linker is reacted with an amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative) to form a stable amide bond.
-
Nucleophilic Substitution: The bromo- end of the E3 ligase-linker conjugate is then reacted with a nucleophilic group (e.g., a phenol or amine) on the target protein ligand (e.g., a JQ1 derivative) via nucleophilic substitution.
-
Purification: The final PROTAC product is purified using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Quantification of Protein Degradation by Western Blot
Western blotting is a standard technique to measure the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Signaling Pathways and Downstream Effects
By inducing the degradation of a target protein, PROTACs can effectively shut down the signaling pathways in which the protein is involved. For example, the degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, including the proto-oncogene c-Myc. This disruption of oncogenic signaling pathways is the basis for the anti-cancer effects of BRD4-targeting PROTACs.
The diagram below illustrates the impact of a BRD4-targeting PROTAC on the c-Myc signaling pathway.
Conclusion
This compound is a versatile and effective linker for the synthesis of PROTACs. Its physicochemical properties contribute to favorable characteristics in the resulting PROTACs, such as solubility and the ability to facilitate the formation of a productive ternary complex. A thorough understanding of its role in the mechanism of targeted protein degradation, coupled with robust experimental protocols for synthesis and evaluation, is essential for the successful development of novel therapeutics in this exciting field. The continued exploration of linkers like this compound will undoubtedly pave the way for the next generation of targeted protein degraders.
References
A Technical Guide to the Solubility of Bromo-PEG4-acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG4-acid, a heterobifunctional linker commonly utilized in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification in various synthetic applications.
Core Concepts: Structure and Polarity
This compound, with its polyethylene glycol (PEG) spacer, terminal carboxylic acid, and bromo group, possesses a distinct amphiphilic nature. The hydrophilic PEG chain and the polar carboxylic acid group contribute to its solubility in aqueous and polar organic solvents, while the overall molecule retains sufficient character to be soluble in certain non-polar organic solvents.
Qualitative Solubility Data
While precise quantitative solubility data is not extensively published, qualitative solubility information is consistently reported by various chemical suppliers. This compound is generally found to be soluble in a range of common organic solvents. This information is summarized in the table below.
| Solvent | Chemical Formula | Type | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1][2] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1][2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble[1] |
| Water | H₂O | Polar Protic | Soluble |
Experimental Protocol: Determination of Qualitative Solubility
The following is a representative protocol for determining the qualitative solubility of this compound in an organic solvent of interest, based on standard laboratory practices.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DMF, DCM)
-
Small vials or test tubes
-
Vortex mixer
-
Pipettes
-
Spatula
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh a small, known amount of this compound (e.g., 1-5 mg) and place it into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 100 µL) to the vial.
-
Mixing: Tightly cap the vial and vortex the mixture vigorously for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a contrasting background. A clear solution with no visible solid particles indicates that the compound is soluble at that concentration. If solid material remains, the compound is considered sparingly soluble or insoluble.
-
Incremental Solvent Addition (Optional): If the compound is not fully dissolved, incrementally add more solvent in known volumes, vortexing after each addition, until the solid is completely dissolved. This can provide a semi-quantitative estimate of solubility.
-
Temperature Control: For more precise measurements, the process can be carried out in a temperature-controlled environment, as solubility is temperature-dependent.
-
Documentation: Record the solvent used, the amount of this compound, the volume of solvent required for complete dissolution, and the observation at each step.
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for assessing the solubility of a chemical compound like this compound.
Caption: A flowchart of the experimental workflow for determining the qualitative solubility of a compound.
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
The Hydrophilic Advantage: A Technical Guide to Bromo-PEG4-acid Spacers in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the active components is a critical determinant of therapeutic success. This in-depth technical guide explores the multifaceted benefits of the Bromo-PEG4-acid hydrophilic spacer, a key building block that enhances the physicochemical properties and biological performance of complex therapeutic molecules.
Core Principles of Hydrophilic Spacers in Drug Design
The introduction of a hydrophilic spacer, such as this compound, into a drug conjugate is a strategic design element aimed at overcoming the inherent limitations of large, often hydrophobic, therapeutic molecules. The primary benefits of incorporating a polyethylene glycol (PEG) chain include:
-
Enhanced Aqueous Solubility: Many potent protein ligands and cytotoxic payloads are poorly soluble in aqueous environments, complicating formulation and limiting bioavailability. The ethylene glycol units of the PEG spacer are hydrophilic, significantly improving the overall solubility of the conjugate.[1][2]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can favorably influence cell permeability. By shielding the hydrophobic regions of the molecule and potentially engaging in specific interactions with the cell membrane, they can facilitate cellular uptake.[3][4] The flexibility of the PEG chain is also thought to contribute to a greater proportion of conformations that are amenable to passive diffusion.[5]
-
Reduced Non-Specific Binding and Aggregation: The hydrophilicity of the PEG spacer helps to prevent the aggregation of the drug conjugate, a common issue with large, hydrophobic molecules that can lead to reduced efficacy and potential immunogenicity. It also minimizes non-specific binding to plasma proteins and other biological macromolecules, leading to improved pharmacokinetic profiles.
-
Optimized Pharmacokinetics: By increasing the hydrodynamic volume and solubility, PEG linkers can reduce renal clearance, thereby extending the circulating half-life of the therapeutic agent. This can lead to a more sustained therapeutic effect and potentially less frequent dosing.
-
Precise Control over Linker Length and Flexibility: this compound provides a discrete and defined linker length. The ability to systematically vary the length of the PEG chain is crucial for optimizing the spatial orientation between the two ends of a bifunctional molecule, such as a PROTAC, to ensure effective ternary complex formation.
Quantitative Impact of PEG Spacers on Physicochemical and Biological Properties
The inclusion of PEG spacers has a quantifiable impact on key drug development parameters. The following tables summarize representative data from various studies, illustrating the benefits of PEGylation.
Table 1: Effect of PEG Spacers on Binding Affinity
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.
Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics
| PEG Spacer Length | Clearance (mL/day/kg) | Exposure (AUC, µg*day/mL) |
| PEG2 | 15.6 | 192 |
| PEG4 | 12.1 | 248 |
| PEG8 | 9.8 | 306 |
| PEG12 | 9.5 | 315 |
| PEG24 | 9.6 | 312 |
This table summarizes data from a study on ADCs with varying PEG spacer lengths, showing that increasing the PEG chain length slows clearance and increases exposure, with the effect plateauing around 8 PEG units.
Table 3: Impact of PEG Linkers on PROTAC Permeability (PAMPA Assay)
| PROTAC Component / Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Target Ligand 1 | 1.4 |
| Target Ligand 4 | 13.3 |
| PROTAC with PEG-linker (from Ligand 1) | Below Limit of Quantification |
| PROTAC with PEG-linker and lipophilic headgroup (from Ligand 4) | 2.3 |
This table illustrates that while PROTACs generally have low passive permeability due to their high molecular weight, the choice of ligands and the presence of a PEG linker significantly influence the outcome. A more lipophilic component can improve the permeability of a PEG-containing PROTAC.
Table 4: Solubility Enhancement with PEG
| Compound | Condition | Solubility (µM) |
| Hydrophobic Small Molecule 1 | Buffer + 0.5% DMSO | 0.2 |
| Hydrophobic Small Molecule 1 | Buffer + 5% DMSO | 0.5 |
| Hydrophobic Small Molecule 1 | Buffer + 8% PEG + 0.5% DMSO | 2.3 |
This data demonstrates the significant increase in the solubility of a hydrophobic small molecule in the presence of PEG.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of drug candidates incorporating a this compound spacer. The following are representative protocols for key experiments.
Synthesis of a PROTAC using this compound
This protocol describes the conjugation of a target protein ligand (containing a primary amine) to an E3 ligase ligand (pre-functionalized with a suitable reactive group) using this compound as the linker.
Materials:
-
This compound
-
Target protein ligand with a primary amine (-NH2)
-
E3 ligase ligand with a nucleophilic group (e.g., -SH or -OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vials, magnetic stirrer, and other standard laboratory glassware
-
HPLC for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of this compound.
-
-
Conjugation to the Target Protein Ligand:
-
In a separate vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the activated Bromo-PEG4-NHS ester solution to the target protein ligand solution.
-
Add TEA or DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Conjugation to the E3 Ligase Ligand:
-
Once the first conjugation is complete, add the E3 ligase ligand (1 equivalent) to the reaction mixture.
-
If the E3 ligase ligand contains a thiol group, the reaction will proceed via nucleophilic substitution of the bromide. The addition of a mild base may be required.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive, transcellular permeability of a compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic filter material)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (PROTAC) stock solution in DMSO
-
UV/Vis microplate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow it to impregnate the filter.
-
Preparation of Solutions:
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).
-
Fill the acceptor plate wells with PBS.
-
-
Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (typically in a serial dilution) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then add lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizing Molecular Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex biological processes and experimental procedures involved in drug development.
Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.
Caption: Workflow of Antibody-Drug Conjugate (ADC) delivery and payload release.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Conclusion
The this compound hydrophilic spacer is more than a simple linker; it is a sophisticated tool for medicinal chemists to rationally design and optimize complex therapeutics. Its ability to enhance solubility, improve permeability, and refine pharmacokinetic profiles makes it an indispensable component in the development of next-generation drugs such as PROTACs and ADCs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing the frontiers of drug discovery. By understanding and leveraging the benefits of hydrophilic spacers like this compound, the scientific community can accelerate the development of more effective and safer therapies for a wide range of diseases.
References
An In-depth Technical Guide to the Reactivity of the Bromide Group in Bromo-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the bromide group in Bromo-PEG4-acid, a versatile heterobifunctional linker. The information presented herein is intended to equip researchers with the fundamental knowledge required for the effective application of this reagent in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a polyethylene glycol (PEG) linker featuring a terminal bromide group and a carboxylic acid group, separated by a tetraethylene glycol spacer. This structure imparts both hydrophilicity, enhancing solubility in aqueous media, and specific chemical reactivities at its termini. The bromide group serves as a reactive handle for nucleophilic substitution, while the carboxylic acid allows for conjugation to amine-containing molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₆ |
| Molecular Weight | 329.18 g/mol |
| Appearance | Liquid |
| Solubility | Water, DMSO, DMF |
| Storage Conditions | -20°C |
Reactivity of the Bromide Group
The reactivity of this compound is primarily dictated by the terminal primary alkyl bromide. This functional group is an excellent electrophile and readily participates in bimolecular nucleophilic substitution (SN2) reactions.
Mechanism of Reaction: SN2 Nucleophilic Substitution
The reaction of the bromide group in this compound with a nucleophile, typically a thiol (from a cysteine residue in a protein or peptide), proceeds via a classic SN2 mechanism. In this concerted, single-step process, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to the displacement of the bromide ion, which is a good leaving group. This results in the formation of a stable thioether bond.
The rate of this reaction is dependent on the concentrations of both the this compound and the nucleophile. The general principles of SN2 reactions apply, with less sterically hindered primary halides, like that in this compound, being more reactive than secondary or tertiary halides.
Reaction with Thiols
The most common application of the bromide group in this compound is its reaction with thiol-containing molecules, such as cysteine residues in proteins and peptides. The sulfur atom in a thiol is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻).
The general reaction is as follows:
R-SH + Br-PEG4-COOH → R-S-PEG4-COOH + HBr
Influence of pH
The pH of the reaction medium plays a critical role in the reaction between the bromide group and thiols. The nucleophilicity of the thiol is significantly enhanced upon deprotonation to the thiolate anion. The pKa of the thiol group in cysteine is approximately 8.3-8.6. Therefore, conducting the reaction at a pH above this value increases the concentration of the more reactive thiolate species, thereby accelerating the reaction rate.
However, a very high pH can lead to side reactions, such as the reaction of the bromide with other nucleophilic groups present in proteins, like the amine groups of lysine residues. To maintain chemoselectivity for thiols over amines, a pH range of 7.0 to 9.0 is generally recommended. For optimal selectivity, especially when other nucleophiles are present, a pH of around 7.0-7.5 is often a good starting point, providing a balance between thiol reactivity and minimizing side reactions. At pH 9.0, the bromoacetyl function has been shown to retain high chemoselectivity for thiols.[1]
Quantitative Data on Reactivity
Table 2: Factors Influencing the Reactivity of the Bromide Group
| Factor | Effect on Reaction Rate with Thiols | Rationale |
| pH | Increases with increasing pH (up to ~9.0) | Higher pH increases the concentration of the more nucleophilic thiolate anion. |
| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reaction | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| Steric Hindrance | Low steric hindrance of the primary bromide | Facilitates the backside attack by the nucleophile in the SN2 mechanism. |
| Leaving Group | Bromide is a good leaving group | Stabilizes the negative charge as it departs, facilitating the reaction. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the bromide group of this compound.
General Protocol for Conjugation of this compound to a Thiol-Containing Peptide
This protocol describes the conjugation of this compound to a peptide containing a single cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.5
-
Quenching Reagent: 1 M N-acetylcysteine in water
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a 100 mM stock solution.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.
-
Quenching: Add the Quenching Reagent to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the peptide-PEG conjugate using reverse-phase HPLC to remove excess reagents and byproducts.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.
Protocol for Conjugation of this compound to a Protein
This protocol outlines the steps for conjugating this compound to a protein with accessible cysteine residues.
Materials:
-
Protein solution (in a suitable buffer, e.g., PBS, pH 7.2)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 1 M L-cysteine in PBS
-
Desalting columns or size-exclusion chromatography system
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer.
-
Reduction of Disulfide Bonds (Optional): If targeting cysteine residues involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, the excess must be removed by a desalting column prior to adding the bromo-PEG reagent.
-
This compound Addition: Prepare a fresh stock solution of this compound in DMSO or DMF. Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 10-50 mM.
-
Purification: Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
Analysis: Characterize the extent of conjugation (degree of labeling) using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (if the protein concentration is known), and mass spectrometry.
Applications and Workflow Visualizations
The dual functionality of this compound makes it a valuable tool in the construction of complex biomolecules.
PROTAC Synthesis
In the synthesis of PROTACs, this compound can serve as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The bromide end can be reacted with a thiol-containing ligand, while the carboxylic acid end can be coupled to an amine-containing ligand.
References
An In-depth Technical Guide to the Carboxylic Acid Activation of Bromo-PEG4-acid for Bioconjugation and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromo-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker possesses two key functional groups: a terminal carboxylic acid and a bromo group. The polyethylene glycol (PEG) spacer, consisting of four ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugates.[4]
The carboxylic acid moiety is of particular importance as it allows for covalent attachment to primary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-modified oligonucleotides. However, direct reaction between a carboxylic acid and an amine is inefficient under physiological conditions. Therefore, activation of the carboxylic acid is a prerequisite for forming a stable amide bond. This guide provides a detailed overview of the most common method for activating the carboxylic acid of this compound: the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Chemical Activation Principle
The activation of the carboxylic acid on this compound using EDC and NHS is a two-step process that converts the carboxyl group into a more reactive, amine-receptive intermediate.
-
Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
Conversion to a stable NHS ester: This intermediate readily reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with a primary amine. The final reaction with the amine results in the formation of a stable amide bond and the release of NHS.
Quantitative Data
While specific quantitative data for the activation and conjugation of this compound is not extensively available in the public domain, data from similar compounds can provide an estimate of expected efficiencies. The yield of the EDC/NHS activation step to form a succinimidyl ester can be quite high, with reports of 73% to 85% for dicarboxylic acids like glutaric acid and its derivatives.[5] The subsequent conjugation efficiency is dependent on various factors, including the nature of the amine-containing molecule, buffer conditions, and stoichiometry.
| Parameter | Molecule | Reported Value | Analytical Method | Reference |
| Activation Yield | Glutaric Acid | 73% | Recrystallization | |
| Activation Yield | 2,2-dimethyl glutaric acid | 85% | Recrystallization | |
| Conjugation Efficiency | Azido-PEG4-NHS Ester with Antibody | ~90% antibody consumption | SDS-PAGE | Not explicitly found |
Note: The data presented is for analogous compounds and should be considered as a guideline. Actual yields for this compound activation and conjugation may vary and should be determined empirically.
Experimental Protocols
The following are detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing protein. These protocols are based on general procedures for EDC/NHS chemistry with PEGylated compounds.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-free buffer for activation (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Amine-free buffer for conjugation (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Protein or other amine-containing molecule
-
Desalting columns or dialysis equipment for purification
Protocol 1: Two-Step Aqueous Phase Activation and Conjugation
This protocol is suitable for the direct activation of this compound in an aqueous buffer followed by immediate conjugation to a biomolecule.
Step 1: Activation of this compound
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in DMF or DMSO.
-
In a reaction tube, dissolve the desired amount of this compound in the activation buffer (MES, pH 6.0).
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate the reaction for 15 minutes at room temperature.
Step 2: Conjugation to Amine-Containing Protein
-
Immediately after the 15-minute activation, add the activated this compound solution to your protein solution, which should be in a conjugation buffer (PBS, pH 7.2-7.5). A 10- to 50-fold molar excess of the activated PEG linker over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents.
Protocol 2: Organic Phase Activation for Synthesis of Bromo-PEG4-NHS ester
This protocol is for the synthesis and isolation of the Bromo-PEG4-NHS ester, which can be stored for later use.
-
Dissolve this compound (1 mmol) in dry Dichloromethane (DCM) or DMF.
-
Add EDC (2.0 mmol) and NHS (2.0 mmol).
-
Stir the solution at room temperature for 30 minutes to 1 hour.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the Bromo-PEG4-NHS ester can be purified by flash chromatography.
Visualizations
Logical Workflow for Carboxylic Acid Activation and Conjugation
Caption: Experimental workflow for the activation and conjugation of this compound.
Signaling Pathway: PROTAC Mechanism of Action
This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
In-Depth Technical Guide to Bromo-PEG4-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG4-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, outlines its primary applications, and provides exemplary experimental protocols for its use.
Core Properties of this compound
This compound is a versatile chemical tool composed of a four-unit polyethylene glycol (PEG) spacer functionalized with a terminal carboxylic acid and a bromo group. This structure imparts both hydrophilicity and specific reactivity, making it an ideal linker for a variety of biomolecular applications.
Physicochemical and Identification Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 1393330-38-5 | [1][2][3][4] |
| Molecular Weight | 329.18 g/mol (Computed), 329.2 g/mol (Listed) | [1] |
| Molecular Formula | C₁₁H₂₁BrO₆ | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in Water, DMSO, DMF, and DCM | |
| Storage Conditions | Store at -20°C for long-term stability. |
Key Applications of this compound
The dual functionality of this compound, combined with the benefits of the PEG spacer, makes it a valuable reagent in several advanced research areas. The hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugates and can reduce non-specific binding.
-
Bioconjugation: The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. The bromo group serves as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to thiol groups (e.g., on cysteine residues) or other nucleophiles.
-
Drug Delivery and Antibody-Drug Conjugates (ADCs): The linker can be used to attach therapeutic agents to targeting moieties such as antibodies, creating targeted drug delivery systems. The PEG spacer can improve the pharmacokinetic properties of the resulting conjugate.
-
PROTAC Development: this compound is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The PEG linker connects the target-binding ligand to the E3 ligase ligand.
Experimental Protocols
The following are detailed, representative methodologies for the use of this compound in bioconjugation and PROTAC synthesis.
Protocol 1: Amide Bond Formation with a Primary Amine-Containing Molecule
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a protein via its primary amine groups using carbodiimide chemistry.
Materials:
-
This compound
-
Protein of interest (in a non-amine-containing buffer, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein of interest in PBS at a concentration of 5-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a 100 mM stock solution.
-
In a separate tube, add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Add EDC and NHS to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively. These are typically added from fresh stock solutions in water or DMSO.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench the reaction by consuming any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: General Workflow for PROTAC Synthesis
This protocol outlines a general strategy for synthesizing a PROTAC using this compound as a linker between a target protein ligand (Ligand A) and an E3 ligase ligand (Ligand B). This example assumes Ligand A contains a nucleophile (e.g., a thiol) and Ligand B has a primary amine.
Step 1: Conjugation of this compound to Ligand B
-
Reaction Setup:
-
Dissolve Ligand B (containing a primary amine) and a slight molar excess (1.2 equivalents) of this compound in a suitable anhydrous solvent (e.g., DMF).
-
Add a coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the Ligand B-PEG4-Bromo intermediate.
-
-
Purification:
-
Once the reaction is complete, purify the intermediate using preparative HPLC.
-
Step 2: Conjugation of the Intermediate to Ligand A
-
Reaction Setup:
-
Dissolve the purified Ligand B-PEG4-Bromo intermediate and Ligand A (containing a thiol or other nucleophile, 1.1 equivalents) in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base such as potassium carbonate or DIPEA (2-3 equivalents) to facilitate the nucleophilic substitution.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate key workflows and mechanisms involving this compound.
Caption: Workflow for protein conjugation using this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.
References
Methodological & Application
Application Notes and Protocols for Bromo-PEG4-Acid Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Bromo-PEG4-acid is a heterobifunctional linker that offers the versatility of conjugating to two different functional groups on a protein, typically primary amines and thiols. This application note provides detailed protocols for the bioconjugation of this compound to proteins, along with methods for purification and characterization of the resulting conjugates.
The carboxylic acid terminus of this compound can be activated to react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. This is commonly achieved through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The bromo group, on the other hand, can react with nucleophiles, most notably the thiol group of cysteine residues, via nucleophilic substitution. The differential pH requirements for these reactions allow for a sequential and controlled conjugation strategy.
Experimental Protocols
Protocol 1: Conjugation of this compound to Protein Amine Groups via EDC/NHS Chemistry
This protocol details the conjugation of the carboxylic acid end of this compound to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, 1 M Glycine, or 1 M hydroxylamine, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer using a desalting column.
-
Activation of this compound:
-
Dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 100 mM).
-
In a separate tube, add a 10-50 fold molar excess of this compound to the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.
-
-
Purification: Remove excess this compound and other reaction components by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Conjugation of this compound to Protein Thiol Groups
This protocol describes the conjugation of the bromo end of the Bromo-PEG4-linker to cysteine residues. This reaction is best performed after the amine conjugation or on a protein where amine reactivity is not desired.
Materials:
-
Amine-conjugated protein or protein with free cysteine(s) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.5-9.0)
-
Bromo-PEG4-protein conjugate (from Protocol 1) or this compound
-
Reducing agent (e.g., TCEP or DTT) if cysteines are in a disulfide bond.
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with a degassed buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0).
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.5-9.0.
-
Add a 10-20 fold molar excess of the Bromo-PEG4-reagent to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration in excess of the initial bromo-reagent concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove excess reagents and unreacted protein.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | Amine Conjugation (Carboxylic Acid End) | Thiol Conjugation (Bromo End) |
| Target Residue | Lysine, N-terminus | Cysteine |
| Activating/Coupling Reagents | EDC, NHS (or Sulfo-NHS) | None |
| Activation pH | 5.0 - 6.0 | Not Applicable |
| Conjugation pH | 7.2 - 8.0 | 8.5 - 9.0 |
| Molar Excess of PEG-linker | 10 - 50 fold over protein | 10 - 20 fold over protein |
| Molar Excess of EDC/NHS | 1.5 - 2 fold over PEG-linker | Not Applicable |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | 2 - 4 hours at RT or overnight at 4°C |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | L-cysteine or 2-mercaptoethanol |
Table 2: Quantitative Analysis of a Model Protein PEGylation by RP-HPLC
| Species | Retention Time (min) | Peak Area (%) |
| Unconjugated Protein | 15.2 | 15 |
| Mono-PEGylated Protein | 18.5 | 75 |
| Di-PEGylated Protein | 20.1 | 8 |
| Aggregates | 12.0 | 2 |
Visualization of Workflows and Pathways
Caption: General workflow for this compound bioconjugation to proteins.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Caption: Signaling pathway for receptor-mediated endocytosis of a drug carrier.
Characterization of PEGylated Proteins
Accurate characterization of the bioconjugate is critical to ensure its quality and efficacy.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher molecular weight and the appearance of new bands corresponding to different degrees of PEGylation can be observed.
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is useful for separating the PEGylated protein from unreacted protein and excess PEG, as well as for detecting aggregation.[1]
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It can be used to separate different PEGylated species and to assess the purity of the conjugate.[1]
-
Ion-Exchange Chromatography (IEX-HPLC): Separates based on charge. PEGylation can shield the surface charges of a protein, altering its elution profile and allowing for the separation of different PEGylated forms.[1]
-
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the precise mass of the conjugate, and thus the number of PEG units attached.[2] Coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), it can also be used to identify the specific sites of PEGylation on the protein.[3]
Conclusion
The this compound linker provides a versatile tool for the bioconjugation of proteins, enabling the creation of well-defined protein-PEG conjugates with improved therapeutic potential. The orthogonal reactivity of its two termini allows for controlled, sequential conjugation to both amine and thiol residues on a protein. By following the detailed protocols and characterization methods outlined in this application note, researchers can effectively synthesize and analyze these valuable bioconjugates for a wide range of applications in research and drug development.
References
Application Notes and Protocols for PROTAC Synthesis Using Bromo-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic versatility.[5] Bromo-PEG4-acid is a bifunctional PEG linker featuring a terminal carboxylic acid and a bromo group, enabling the sequential and controlled conjugation of the POI and E3 ligase ligands. The carboxylic acid can be readily coupled with an amine-containing ligand to form a stable amide bond, while the bromo group serves as a reactive handle for nucleophilic substitution with a hydroxyl or amine group on the other ligand.
These application notes provide a comprehensive, step-by-step guide to the synthesis of a PROTAC using this compound, including detailed experimental protocols, data presentation, and visualizations of the synthetic workflow and mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for a typical two-step PROTAC synthesis using this compound.
Table 1: Synthesis of Intermediate 1 (Amide Bond Formation)
| Reagent | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (LC-MS) |
| Amine-containing Ligand | 350.42 | 50.0 | 1.0 | - | >98% |
| This compound | 329.18 | 56.2 | 1.2 | 85 | >95% |
| HATU | 380.23 | 81.4 | 1.5 | - | - |
| DIPEA | 129.24 | 55.3 (73.5 µL) | 3.0 | - | - |
| Intermediate 1 | 661.58 | - | - | 85 | >95% |
Table 2: Synthesis of Final PROTAC (Nucleophilic Substitution)
| Reagent | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (HPLC) |
| Intermediate 1 | 661.58 | 50.0 | 1.0 | - | >95% |
| Hydroxyl-containing Ligand | 457.55 | 41.3 | 1.2 | - | >98% |
| K₂CO₃ | 138.21 | 22.0 | 2.1 | - | - |
| Final PROTAC | 1040.10 | - | - | 65 | >99% |
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Amine-containing Ligand (e.g., Pomalidomide derivative) | Commercially Available | ≥98% |
| Hydroxyl-containing Ligand (e.g., JQ1 derivative) | Commercially Available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Commercially Available | ≥98% |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC grade |
| Water | Milli-Q or equivalent | HPLC grade |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | ≥99.5% |
| Brine | Sigma-Aldrich | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | ≥99% |
| Reverse-phase C18 silica gel | Waters | For flash chromatography |
Protocol 1: Synthesis of Intermediate 1 (Amide Bond Formation)
This protocol describes the coupling of the carboxylic acid of this compound with an amine-containing ligand (e.g., an E3 ligase ligand like a pomalidomide derivative).
Procedure:
-
To a solution of the amine-containing ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF (0.1 M), add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of the Final PROTAC (Nucleophilic Substitution)
This protocol details the reaction of the bromo group of Intermediate 1 with a hydroxyl-containing ligand (e.g., a POI ligand like a JQ1 derivative).
Procedure:
-
To a solution of the hydroxyl-containing ligand (1.2 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and confirm purity by analytical HPLC.
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the two-step synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action
Caption: PROTAC-mediated ubiquitination and proteasomal degradation of a target protein.
Conclusion
This document provides a detailed guide for the synthesis of PROTACs utilizing the this compound linker. The described modular synthetic approach allows for the facile and efficient assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The provided protocols, data tables, and visualizations serve as a valuable resource for researchers engaged in the design and development of novel protein degraders. Successful synthesis and characterization of these molecules are crucial steps in advancing targeted protein degradation as a powerful therapeutic strategy.
References
Application Notes and Protocols for the Conjugation of Bromo-PEG4-Acid to an Antibody for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, increase circulation half-life, and reduce immunogenicity and aggregation, particularly for hydrophobic payloads.[1][2]
This document provides detailed application notes and protocols for the conjugation of a cytotoxic payload to an antibody using a heterobifunctional Bromo-PEG4-acid linker. This linker features a carboxylic acid group for conjugation to an amine-containing payload and a bromoacetamide group for subsequent covalent attachment to thiol groups on the antibody. The bromoacetamide group reacts with free sulfhydryl groups via thiol-alkylation to form a stable thioether bond.[][]
The protocols outlined below describe a two-stage process:
-
Activation of the this compound linker and its conjugation to an amine-containing cytotoxic payload.
-
Reduction of the antibody's interchain disulfide bonds and subsequent conjugation of the Bromo-PEG4-payload to the generated free thiols.
These detailed methodologies are intended to provide a comprehensive guide for researchers developing novel ADCs.
Experimental Workflow
The overall workflow for the synthesis of an ADC using a this compound linker is a multi-step process. It begins with the activation of the linker and its conjugation to the payload, followed by the modification of the antibody, the final conjugation step, and concludes with the purification and characterization of the ADC.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | BroadPharm, AxisPharm, etc. | Heterobifunctional linker |
| Amine-containing Cytotoxic Payload | Various | Active pharmaceutical ingredient |
| Monoclonal Antibody (mAb) | In-house or Commercial | Targeting moiety |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific, etc. | Carboxyl group activator |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | Thermo Fisher Scientific, etc. | Stabilizes activated carboxyl group |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, etc. | Organic solvent for linker-payload reactions |
| TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) | Thermo Fisher Scientific, etc. | Reducing agent for antibody disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.4 and 8.0 | Various | Buffer for antibody handling and conjugation |
| N-acetylcysteine | Sigma-Aldrich, etc. | Quenching reagent for unreacted bromoacetamide |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific, etc. | Buffer exchange and removal of small molecules |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience, etc. | ADC purification and DAR determination |
| Size Exclusion Chromatography (SEC) Column | Various | ADC purification (aggregate and small molecule removal) |
Experimental Protocols
Protocol 1: Synthesis of the Bromo-PEG4-Payload Conjugate
This protocol describes the conjugation of a cytotoxic drug with a primary amine to the carboxylic acid group of the this compound linker using carbodiimide chemistry.
-
Reagent Preparation:
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Dissolve the this compound linker in anhydrous DMF or DMSO to a concentration that is 1.2 to 1.5 molar equivalents to the payload.
-
Prepare fresh stock solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Activation of the Cytotoxic Payload:
-
In a reaction vessel, combine the cytotoxic payload solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:1.5:1.5 (Payload:EDC:Sulfo-NHS).
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated payload.
-
-
Conjugation to the this compound Linker:
-
Add the this compound solution to the activated payload solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification of the Bromo-PEG4-Payload Conjugate:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the Bromo-PEG4-payload conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the Bromo-PEG4-payload conjugate as a solid.
-
Protocol 2: Antibody Reduction and Conjugation with Bromo-PEG4-Payload
This protocol outlines the steps for the reduction of interchain disulfide bonds in a monoclonal antibody and the subsequent conjugation with the Bromo-PEG4-payload.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5–10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Antibody Reduction:
-
Add a 5-10 fold molar excess of a 10 mM TCEP solution to the antibody solution. The exact molar excess of the reducing agent should be optimized to achieve the desired number of free thiols per antibody, which will influence the final Drug-to-Antibody Ratio (DAR).[5]
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing to reduce the interchain disulfide bonds.
-
-
Purification of the Reduced Antibody:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4. This step is crucial to prevent the reducing agent from reacting with the bromoacetamide group of the linker-payload.
-
-
Conjugation Reaction:
-
Adjust the pH of the purified reduced antibody solution to 8.0 using a suitable buffer (e.g., borate buffer). A pH between 7.5 and 8.5 is optimal for the reaction of bromoacetamide with thiols, as it promotes the formation of the more nucleophilic thiolate anion.
-
Dissolve the Bromo-PEG4-payload conjugate in a minimal amount of an organic co-solvent (e.g., DMSO) and add it to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation. A molar excess of the linker-payload (e.g., 1.5 to 5-fold excess over the available thiol groups) is recommended to drive the reaction to completion. This ratio should be optimized to achieve the desired DAR.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, at a final concentration of 10 mM to react with any unreacted Bromo-PEG4-payload.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification and Characterization of the ADC
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other small molecules by buffer exchange using desalting columns or through tangential flow filtration (TFF) into a suitable storage buffer (e.g., PBS, pH 7.4).
-
For further purification and to separate ADC species with different DARs, Hydrophobic Interaction Chromatography (HIC) is a powerful technique. A salt gradient (e.g., ammonium sulfate) is typically used to elute the different ADC species, with higher DAR species being more hydrophobic and eluting later.
-
Size Exclusion Chromatography (SEC) can be used as a polishing step to remove any high molecular weight aggregates.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): The average DAR can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): By integrating the peak areas of the different DAR species in the HIC chromatogram, the average DAR can be calculated.
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload, the concentrations of the antibody and the payload can be determined, and the DAR can be calculated. This method requires accurate extinction coefficients for both the antibody and the payload.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the different drug-loaded species, allowing for an accurate determination of the DAR distribution.
-
-
Purity and Aggregation: Assessed by SEC. The percentage of monomeric ADC is a critical quality attribute.
-
In Vitro Antigen Binding: The binding affinity of the ADC to its target antigen should be evaluated by methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding activity.
-
Quantitative Data Summary
The length of the PEG linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC. While specific data for this compound is proprietary to individual research, the following tables provide a summary of general trends observed with varying PEG linker lengths from published studies.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | - Incomplete antibody reduction- Insufficient molar excess of linker-payload- Suboptimal reaction pH- Hydrolysis of the linker-payload | - Optimize the concentration of the reducing agent and incubation time.- Increase the molar ratio of the linker-payload to the antibody.- Ensure the conjugation reaction pH is between 7.5 and 8.5.- Use freshly prepared linker-payload solution. |
| ADC Aggregation | - High DAR leading to increased hydrophobicity- High concentration of organic co-solvent- Unfavorable buffer conditions | - Target a lower DAR by adjusting the amount of reducing agent or linker-payload.- Minimize the percentage of organic co-solvent in the conjugation reaction.- Screen different buffer conditions (pH, salt concentration) to find optimal solubility. |
| Inconsistent Results | - Variations in reaction time, temperature, or pH- Inconsistent quality of reagents | - Standardize all reaction parameters.- Use high-quality, fresh reagents. |
Mechanism of Action
The mechanism of action for a cysteine-linked ADC involves a series of steps that lead to the targeted killing of cancer cells.
Conclusion
The strategic use of heterobifunctional linkers like this compound is integral to the development of effective and safe Antibody-Drug Conjugates. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, purification, and characterization of ADCs using this versatile linker. Careful optimization of the reaction conditions, including molar ratios, pH, and temperature, is crucial for achieving a homogenous ADC with a desired Drug-to-Antibody Ratio. The analytical methods described are essential for ensuring the quality, consistency, and performance of the final ADC product. By leveraging these detailed methodologies, researchers can advance the development of next-generation targeted cancer therapeutics.
References
Application Notes and Protocols: Site-Specific Peptide Modification with Bromo-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. This process involves the covalent attachment of PEG chains, which can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3][4][5] Bromo-PEG4-acid is a heterobifunctional linker that offers a precise method for PEGylating biomolecules. It features a terminal carboxylic acid for conjugation to primary amines (e.g., the N-terminus or lysine side chains of peptides) and a bromo group available for subsequent nucleophilic substitution, although for the purpose of these notes, we will focus on the amine reaction. The hydrophilic tetra-ethylene glycol (PEG4) spacer enhances the aqueous solubility of the conjugate.
These application notes provide a detailed protocol for the reaction of this compound with primary amines on a peptide, methods for quantification, and potential applications.
Reaction Mechanism
The conjugation of this compound to a peptide's primary amine proceeds via a two-step amidation reaction. First, the carboxylic acid group on the this compound is activated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated PEG reagent then readily reacts with a primary amine on the peptide to form a stable amide bond.
Caption: Reaction mechanism of this compound with a peptide's primary amine.
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a peptide containing primary amines. Optimization of reactant ratios, reaction time, and temperature may be necessary for specific peptides.
Materials:
-
Peptide with at least one primary amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 or similar non-amine containing buffer
-
Quenching Solution: Hydroxylamine, Tris, or glycine buffer
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare a stock solution of the peptide in the Reaction Buffer.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of this compound.
-
Add a 1.2 to 1.5-fold molar excess of both EDC and NHS over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated PEG. For optimal results, this activation step can be performed at a pH of 5-6.
-
-
Conjugation to the Peptide:
-
Add the activated Bromo-PEG4-NHS ester solution to the peptide solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.
-
The molar ratio of the activated PEG reagent to the peptide should be optimized for each specific application.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M hydroxylamine, Tris, or glycine) to the reaction mixture to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from excess reagents and unconjugated peptide using a suitable chromatography method such as reverse-phase HPLC or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated peptide using techniques like MALDI-TOF mass spectrometry or LC-MS to verify the mass increase corresponding to the addition of the Bromo-PEG4 moiety.
-
Use HPLC to assess the purity of the final product.
-
References
Thiol-Reactive Conjugation Using Bromo-PEG4-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bromo-PEG4-acid, a heterobifunctional crosslinker, in thiol-reactive conjugation. This reagent is particularly valuable in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
This compound possesses two distinct reactive moieties: a bromoacetyl group and a carboxylic acid. The bromoacetyl group readily undergoes a nucleophilic substitution reaction with thiol groups (sulfhydryl groups), such as those found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[1] The terminal carboxylic acid can be activated to react with primary amines, enabling the covalent linkage of a wide range of molecules. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]
Core Applications
The unique properties of this compound make it a versatile tool for a variety of bioconjugation applications:
-
Antibody-Drug Conjugate (ADC) Synthesis: this compound can be used to link potent cytotoxic drugs to monoclonal antibodies (mAbs). The bromoacetyl group can react with engineered or reduced cysteine residues on the antibody, while the carboxylic acid can be conjugated to a drug molecule. The PEG linker improves the solubility and stability of the ADC.[4]
-
PROTAC Development: In the synthesis of PROTACs, this compound can serve as the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[5] This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.
-
Protein Labeling and Modification: This reagent can be used to attach various labels, such as fluorescent dyes or biotin, to proteins containing cysteine residues for detection and analysis.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either thiol or amine groups using this compound as a linker.
Quantitative Data Summary
The selection of a thiol-reactive linker is a critical decision in the design of bioconjugates. The following tables summarize key parameters for different thiol-reactive chemistries to facilitate comparison.
Table 1: Comparison of Thiol-Reactive Linker Characteristics
| Parameter | Maleimide | Haloacetyl (e.g., Bromoacetyl) | Pyridyl Disulfide |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution | Disulfide Exchange |
| Optimal Reaction pH | 6.5 - 7.5 | 7.5 - 8.5 | 7.0 - 8.0 |
| Reaction Speed | Very Fast | Moderate | Fast |
| Bond Formed | Thioether | Thioether | Disulfide |
| Bond Stability | Moderate to High (can be reversible) | Very High | Low (cleavable) |
| Selectivity for Thiols | High | High | High |
Table 2: Stability of Thioether vs. Maleimide-Derived Bonds in Human Plasma
| Linker Type | Bond Type | Incubation Time (days) | % Intact Conjugate |
| Conventional Maleimide | Thioether (Thiosuccinimide) | 7 | ~50% |
| "Bridging" Disulfide | Disulfide | 7 | >95% |
| Thiol-ene | Thioether | 7 | >90% |
Note: The thioether bond formed from a haloacetyl group is generally considered more stable than the thiosuccinimide adduct from a maleimide reaction, which can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols.
Experimental Protocols
Protocol 1: General Procedure for Protein Thiol-Alkylation using this compound
This protocol describes the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with free thiol groups (e.g., monoclonal antibody, enzyme)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reduction buffer: Phosphate-buffered saline (PBS) containing 5-10 mM EDTA, pH 7.2
-
Reaction Buffer: PBS, pH 7.5-8.5
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein in Reduction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP or DTT.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the attached molecule has a chromophore), mass spectrometry, or HPLC.
-
Protocol 2: Two-Step Conjugation for ADC Synthesis using this compound
This protocol outlines the synthesis of an ADC where a drug is first attached to the this compound linker, which is then conjugated to an antibody.
Step 1: Conjugation of Drug to this compound
Materials:
-
Drug molecule with a primary amine group
-
This compound
-
Anhydrous DMF or DMSO
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Reaction vessel
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of EDC and 1.1 equivalents of NHS (or 1.1 equivalents of DCC).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug in anhydrous DMF or DMSO.
-
Add the drug solution to the activated this compound solution.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Purification:
-
Purify the Bromo-PEG4-Drug conjugate by flash chromatography or preparative HPLC.
-
Step 2: Conjugation of Bromo-PEG4-Drug to Antibody
Procedure:
-
Follow the steps outlined in Protocol 1 (Protein Thiol-Alkylation), substituting the purified Bromo-PEG4-Drug conjugate for this compound in the conjugation step.
Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Caption: General signaling pathway of an Antibody-Drug Conjugate (ADC) action.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced therapeutic and diagnostic agents. Functionalization with heterobifunctional polyethylene glycol (PEG) linkers, such as Bromo-PEG4-acid, offers a robust strategy to enhance the biocompatibility and functionality of nanoparticles. This compound is a PEG derivative featuring a terminal carboxylic acid and a bromide group.[1][2] The hydrophilic PEG4 spacer improves solubility in aqueous media, reduces non-specific protein binding, and can prolong circulation time in vivo.[2][3][4] The terminal carboxylic acid allows for covalent conjugation to nanoparticles with surface amine groups through stable amide bond formation, typically facilitated by carbodiimide chemistry. The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling further post-functionalization with other moieties.
These application notes provide a comprehensive overview of the applications, experimental protocols, and key considerations for the surface modification of nanoparticles using this compound.
Applications
Nanoparticles modified with this compound are well-suited for a variety of biomedical applications, including:
-
Targeted Drug Delivery: The PEG linker can reduce clearance by the mononuclear phagocyte system, allowing for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. The terminal bromide can be further functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting.
-
Bioconjugation: The bromide group provides a reactive site for the attachment of various biomolecules, such as fluorescent dyes for imaging or therapeutic molecules.
-
Improved Pharmacokinetics: PEGylation is a well-established method to improve the pharmacokinetic profiles of therapeutic agents by increasing their half-life and reducing dosing frequency.
Experimental Protocols
This section provides a detailed protocol for the surface modification of amine-functionalized nanoparticles with this compound.
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form a more reactive NHS ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Add 1.5 molar equivalents of EDC to the solution.
-
Add 1.2 molar equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere to prevent hydrolysis of the activated ester.
-
The resulting solution containing the Bromo-PEG4-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.
Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles
This protocol outlines the procedure for conjugating the activated this compound to nanoparticles displaying surface amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
Activated Bromo-PEG4-NHS ester solution (from Protocol 1)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the activated Bromo-PEG4-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized for the specific application.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to wash the nanoparticles and remove any remaining unreacted materials.
-
Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further use.
Data Presentation
Successful surface modification with this compound will result in changes to the physicochemical properties of the nanoparticles. The following table summarizes expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | < 0.2 | +30 ± 5 |
| This compound Modified Nanoparticles | 115 ± 7 | < 0.2 | -15 ± 5 |
Note: These are representative values and the actual results may vary depending on the specific nanoparticle system and reaction conditions.
Mandatory Visualizations
Discussion
The protocols provided offer a general framework for the surface modification of nanoparticles with this compound. Optimization of reaction conditions, such as the molar ratio of reactants and reaction time, may be necessary for specific nanoparticle systems. Characterization of the modified nanoparticles is crucial to confirm successful conjugation and to assess the impact on their physicochemical properties. Techniques such as Dynamic Light Scattering (DLS) for size and zeta potential measurements, and spectroscopic methods like FTIR or NMR can be employed for this purpose.
The PEGylation of nanoparticles is known to have a significant impact on their interaction with biological systems. The hydrophilic PEG layer can create a steric barrier that reduces the adsorption of opsonin proteins, thereby decreasing their uptake by the mononuclear phagocyte system. This "stealth" effect can lead to prolonged systemic circulation times. However, it is important to note that PEGylation can also influence cellular uptake by target cells, which may be beneficial or detrimental depending on the desired application. Some studies have shown that while PEGylation can decrease non-specific uptake, it can also sometimes hinder targeted uptake. Therefore, the density and length of the PEG chains are critical parameters that need to be optimized for each specific application.
References
Application Notes and Protocols for Bromo-PEG4-acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for the versatile bifunctional linker, Bromo-PEG4-acid. This polyethylene glycol (PEG) linker contains a terminal carboxylic acid and a bromo group, enabling sequential or orthogonal coupling to amine and thiol functionalities, respectively. Its hydrophilic PEG spacer enhances the solubility of conjugated molecules, making it a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Reactions
This compound's utility stems from its two distinct reactive handles:
-
Carboxylic Acid: The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The NHS ester intermediate is more stable than the initial O-acylisourea intermediate formed by EDC, leading to higher coupling efficiencies.[1]
-
Bromo Group: The bromide is an excellent leaving group for nucleophilic substitution reactions, particularly with thiol groups (e.g., from cysteine residues in proteins or peptides), forming a stable thioether linkage.[2][3] This reaction is often referred to as a "thiol-bromo click reaction" due to its efficiency and specificity.[3]
Data Presentation: Reaction Parameters for this compound Coupling
The following tables summarize typical experimental conditions and expected outcomes for the two primary coupling reactions of this compound. Please note that optimal conditions may vary depending on the specific substrates and should be empirically determined.
Table 1: Amide Bond Formation via EDC/NHS Coupling
| Parameter | Condition | Reactant Example | Typical Yield (%) | Notes |
| Solvent | Anhydrous DMF or DCM | Benzylamine | 85-95 | For organic-soluble substrates. |
| Aqueous Buffer (MES, pH 4.7-6.0) | Lysine side chain | 70-90 | For biomolecules. Sulfo-NHS is recommended for aqueous reactions. | |
| Activating Agents | EDC (1.2-1.5 eq), NHS (1.2-1.5 eq) | N/A | N/A | EDC and NHS should be equilibrated to room temperature before use as they are hygroscopic. |
| Temperature | Room Temperature | N/A | N/A | |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 hours | N/A | N/A | Reaction progress can be monitored by LC-MS or TLC. |
| Molar Ratio (this compound:Amine) | 1:1 to 1:1.5 | N/A | N/A | An excess of the amine can be used to drive the reaction to completion. |
| Quenching | Hydroxylamine or Tris buffer | N/A | N/A | Quenches unreacted NHS esters. |
Table 2: Thioether Bond Formation via Thiol-Bromo Coupling
| Parameter | Condition | Reactant Example | Typical Yield (%) | Notes |
| Solvent | DMF, DMSO, or aqueous buffer (pH 7.2-8.5) | N-acetylcysteine | >90 | The thiol should be in its deprotonated (thiolate) form for optimal reactivity. |
| Base | DIPEA or TEA (for organic solvents) | N/A | N/A | A mild base is used to deprotonate the thiol. |
| Temperature | Room Temperature to 40°C | N/A | N/A | Gentle heating can increase the reaction rate. |
| Reaction Time | 1-4 hours | N/A | N/A | Reaction progress can be monitored by LC-MS. |
| Molar Ratio (this compound:Thiol) | 1:1.1 to 1:1.3 | N/A | N/A | A slight excess of the thiol is often used. |
| Reducing Agent | TCEP (for cysteine-containing peptides/proteins) | N/A | N/A | To prevent disulfide bond formation. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Primary Amine
This protocol describes the coupling of this compound to an amine-containing molecule (e.g., a small molecule, peptide, or protein) in an organic solvent.
Materials:
-
This compound
-
Amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC-HCl (1.2 eq).
-
Incubation: Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve the amine-containing substrate (1.1 eq) in anhydrous DMF. If the substrate is a salt (e.g., HCl or TFA salt), add DIPEA (2-3 eq) to neutralize. Add this solution to the activated this compound mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC.
Protocol 2: Thiol-Bromo Coupling to a Cysteine-Containing Peptide
This protocol details the conjugation of this compound to a cysteine residue in a peptide.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4). Add TCEP (1.1 eq relative to the peptide) to ensure the cysteine thiol is in a reduced state.
-
Linker Preparation: Dissolve this compound (1.5 eq relative to the peptide) in a minimal amount of DMF.
-
Conjugation: Add the this compound solution to the peptide solution with gentle stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the formation of the conjugate by LC-MS.
-
Purification: Once the reaction has reached completion, purify the conjugate using preparative HPLC to remove unreacted peptide, excess linker, and other reagents.
Mandatory Visualization: Diagrams of Key Processes
The following diagrams illustrate the chemical transformations and a key application of this compound in the synthesis of PROTACs.
Application Example: PROTAC Synthesis and Mechanism of Action
This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.
The following diagram illustrates a synthetic workflow for a PROTAC using this compound.
Once synthesized, the PROTAC mediates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
References
Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a terminal carboxylic acid, a tetraethylene glycol (PEG4) spacer, and a bromo group. The carboxylic acid allows for the formation of a stable amide bond with primary amines upon activation, while the bromo group serves as a reactive handle for subsequent conjugation reactions. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3]
This document provides detailed protocols for the amide bond formation between this compound and a primary amine-containing molecule using two common coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Coupling Chemistries: EDC/NHS vs. HATU
The choice between EDC/NHS and HATU for amide bond formation depends on several factors, including the nature of the substrates, desired reaction conditions, and efficiency.
-
EDC/NHS: This is a widely used "zero-length" crosslinking chemistry. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4] In the presence of NHS, this intermediate is converted to a more stable NHS ester, which then reacts with a primary amine to form an amide bond. EDC coupling is versatile and can be performed in both aqueous and organic solvents. The byproducts are generally water-soluble, facilitating purification.
-
HATU: This is a uronium-based coupling reagent known for its high efficiency and fast reaction kinetics. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive HOAt ester. This method is often preferred for difficult couplings, including sterically hindered substrates, and is known to minimize racemization in chiral molecules.
Quantitative Data Summary
The following table summarizes representative data for the amide bond formation between this compound and a model primary amine. Please note that actual yields and purity may vary depending on the specific substrates, reaction scale, and purification method.
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Ratio (Acid:Amine:Coupling Reagent:Additive:Base) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| EDC | NHS | - | DMF or DCM | 1 : 1.2 : 1.5 : 1.5 : - | 4-12 | 70-85 | >95 |
| EDC | Sulfo-NHS | - | Aqueous Buffer (MES, pH 4.7-6.0) | 1 : 1.2 : 1.5 : 1.5 : - | 2-4 | 65-80 | >95 |
| HATU | - | DIPEA | DMF or DCM | 1 : 1.2 : 1.5 : - : 3.0 | 1-4 | 80-95 | >95 |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS in an Organic Solvent
This protocol is suitable for substrates soluble in organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DCM
-
Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Purification system (e.g., flash chromatography)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Addition of Reagents: Add NHS (1.5 equivalents) to the solution and stir until fully dissolved. Then, add EDC·HCl (1.5 equivalents).
-
Activation: Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Dissolve the amine-containing molecule (1.2 equivalents) in a minimal amount of anhydrous DMF or DCM. If the amine is a hydrochloride salt, add DIPEA (1.5 equivalents) to the amine solution. Add the amine solution to the activated this compound mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.
Protocol 2: Amide Bond Formation using HATU in an Organic Solvent
This protocol is recommended for achieving high yields and for sterically hindered substrates.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Purification system (e.g., flash chromatography)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve this compound (1 equivalent) and the amine-containing molecule (1.2 equivalents) in anhydrous DMF or DCM.
-
Addition of Reagents: Add HATU (1.5 equivalents) to the solution.
-
Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography.
Visualizations
EDC/NHS Coupling Mechanism
Caption: Mechanism of EDC/NHS mediated amide bond formation.
HATU Coupling Mechanism
Caption: Mechanism of HATU mediated amide bond formation.
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis using this compound.
References
Bromo-PEG4-Acid: A Versatile Heterobifunctional Crosslinker for Advanced Drug Delivery Systems
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Bromo-PEG4-acid is a heterobifunctional crosslinker increasingly utilized in the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a terminal carboxylic acid and a bromo group separated by a hydrophilic four-unit polyethylene glycol (PEG) spacer, offers researchers a powerful tool for covalently linking therapeutic payloads to targeting moieties with enhanced solubility and optimized pharmacokinetic profiles.
The carboxylic acid end of the molecule allows for straightforward conjugation to primary amines on proteins, antibodies, or other targeting ligands through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, often in the presence of activators like N-hydroxysuccinimide (NHS) or HATU.[1][2] The bromo group, on the other hand, serves as a reactive handle for nucleophilic substitution, readily forming a stable thioether bond with sulfhydryl groups, such as those found in cysteine residues of proteins or engineered into small molecule drugs.[1][2]
The integrated PEG4 spacer is a key feature, imparting increased hydrophilicity to the resulting conjugate. This can mitigate aggregation issues often associated with hydrophobic drug payloads and can improve the overall pharmacological properties of the therapeutic.[] The PEG linker can also create a protective shield around the payload, potentially reducing immunogenicity and extending circulation time.
Applications in Drug Delivery
This compound and similar PEGylated linkers are instrumental in the construction of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells. The linker's stability in circulation is crucial to prevent premature drug release and minimize off-target toxicity. Upon internalization of the ADC into the target cell, the linker may be designed to be cleaved by intracellular conditions, releasing the active drug.
In the realm of PROTACs, this compound can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the use of PEGylated linkers in the development of antibody-drug conjugates. While specific data for this compound is not extensively published in comparative studies, the data for similar PEG linkers provides valuable insights into the impact of PEGylation on ADC properties.
| Parameter | Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Systemic Clearance (mL/day/kg) in Rats | Reference |
| ADC Clearance | No PEG | 8 | - | ~15 | |
| ADC Clearance | PEG2 | 8 | - | ~10 | |
| ADC Clearance | PEG4 | 8 | - | ~7 | |
| ADC Clearance | PEG8 | 8 | - | ~5 | |
| ADC Clearance | PEG12 | 8 | - | ~5 | |
| ADC Clearance | PEG24 | 8 | - | ~5 | |
| ADC Cytotoxicity | No PEG | - | (Baseline) | - | |
| ADC Cytotoxicity | 4 kDa PEG | - | 4.5-fold reduction vs. No PEG | - | |
| ADC Cytotoxicity | 10 kDa PEG | - | 22-fold reduction vs. No PEG | - |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Small Molecule Drug to an Antibody using this compound
This protocol describes a general two-step procedure for conjugating a small molecule drug containing a primary amine to an antibody with available cysteine residues.
Step 1: Activation of this compound and Conjugation to the Amine-Containing Drug
Caption: Synthesis of the Drug-Linker Intermediate.
-
Activation of this compound: Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester-activated linker.
-
Conjugation to the Drug: Dissolve the amine-containing small molecule drug in a suitable solvent. Add the activated Bromo-PEG4-NHS ester solution to the drug solution. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the resulting drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.
Step 2: Conjugation of the Drug-Linker to the Antibody
References
Application Notes and Protocols for Attaching Bromo-PEG4-acid to a Solid Support for Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules from complex mixtures. The principle relies on the specific and reversible interaction between a target molecule and a ligand that is covalently immobilized onto a solid support. The choice of the ligand, the spacer arm, and the immobilization chemistry are critical for the successful development of an affinity matrix.
This document provides detailed protocols for the covalent attachment of Bromo-PEG4-acid to an amine-functionalized solid support, such as agarose beads, for use in affinity chromatography. This compound is a heterobifunctional linker containing a terminal carboxylic acid and a bromo group, connected by a flexible polyethylene glycol (PEG) spacer. The carboxylic acid allows for straightforward coupling to amine-presenting supports via stable amide bond formation. The PEG4 spacer arm reduces steric hindrance, enhancing the accessibility of the immobilized ligand for interaction with its target molecule. The terminal bromo group can serve as a reactive handle for subsequent chemical modifications if desired.
The primary method detailed here is the widely used carbodiimide chemistry, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid for efficient reaction with primary amines on the solid support.[1][2][3]
Coupling Chemistry Overview
The immobilization of this compound to an amine-functionalized support is achieved through a two-step process mediated by EDC and NHS.
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester: To improve coupling efficiency and stability, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with primary amines on the surface of the solid support to form a stable amide bond, covalently attaching the this compound linker to the matrix.
This "zero-length" crosslinking approach is highly efficient and results in a stable linkage suitable for affinity chromatography applications.
Experimental Protocols
Materials
-
Solid Support: Amine-functionalized agarose beads (e.g., NHS-activated Sepharose™, AminoLink™ Coupling Resin, or similar).
-
Ligand: this compound.
-
Coupling Reagents:
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS.
-
-
Buffers and Solutions:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0.
-
Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.
-
Wash Buffer: 1X PBS.
-
Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0.
-
Storage Buffer: 1X PBS with a suitable bacteriostatic agent (e.g., 0.02% sodium azide).
-
-
Reaction Vessels: End-over-end rotator or shaker.
-
Filtration Device: Sintered glass funnel or spin columns.
Protocol for Immobilization of this compound to Amine-Functionalized Agarose Beads
This protocol is designed for 1 mL of settled agarose bead volume. Adjust volumes accordingly for different amounts of resin.
Step 1: Preparation of the Solid Support
-
Resuspend the amine-functionalized agarose beads by inverting the container.
-
Transfer 1 mL of the settled beads to a suitable reaction vessel (e.g., a 15 mL conical tube).
-
Wash the beads by adding 10 mL of ice-cold deionized water. Gently mix and centrifuge at 500 x g for 1 minute. Discard the supernatant. Repeat this wash step twice.
-
Equilibrate the beads by adding 10 mL of Activation Buffer (0.1 M MES, pH 4.5). Mix and centrifuge as before. Repeat the equilibration step once.
Step 2: Activation of this compound
-
Immediately prepare a solution of this compound in Activation Buffer. For a target ligand density of 5-10 µmol per mL of resin, dissolve the appropriate amount of this compound. For example, for a 10 µmol/mL density, dissolve ~3.4 mg of this compound (MW ~342 g/mol ) in 1 mL of Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer. A common molar excess is 5-10 fold over the amount of this compound. For a 10 µmol reaction, this would be 50-100 µmol of each.
-
Add the EDC and NHS solutions to the this compound solution.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
Step 3: Coupling to the Solid Support
-
Remove the equilibration buffer from the prepared agarose beads.
-
Immediately add the activated this compound solution to the beads.
-
Gently mix the suspension and incubate for 2-4 hours at room temperature, or overnight at 4°C, using an end-over-end rotator.
Step 4: Quenching of Unreacted Sites
-
Centrifuge the beads at 500 x g for 1 minute and discard the supernatant. The supernatant can be saved for quantification of unbound ligand.
-
To block any unreacted amine groups on the resin, add 10 mL of Quenching Buffer (1 M Ethanolamine, pH 8.0).
-
Incubate for 1-2 hours at room temperature with gentle mixing.
Step 5: Final Washing and Storage
-
Wash the beads with 10 mL of Wash Buffer (1X PBS). Centrifuge and discard the supernatant. Repeat this wash step three times.
-
For long-term storage, resuspend the beads in 2 mL of Storage Buffer (1X PBS with 0.02% sodium azide) and store at 4°C.
Quantification of Immobilized Ligand
Determining the ligand density is crucial for the reproducibility of the affinity chromatography experiments.
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Measure the absorbance of the supernatant before and after the coupling reaction to determine the amount of unbound ligand. | Fast and simple. | Indirect and can be inaccurate if the ligand concentration is low or if there are interfering substances. |
| Direct Spectroscopy | Suspend the coupled resin in a solution with a matching refractive index (e.g., 50% glycerol) and measure the absorbance of the ligand directly. | Direct measurement. | Requires a ligand with a suitable chromophore and can be affected by light scattering from the beads. |
| Elemental Analysis | Quantify a unique element in the ligand (e.g., bromine in this compound). | Highly accurate. | Destructive to the sample and requires specialized equipment. |
Visualizations
Signaling Pathway of EDC/NHS Coupling Chemistry
Caption: EDC/NHS coupling chemistry for amide bond formation.
Experimental Workflow for Immobilization
Caption: Workflow for immobilizing this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | Inactive EDC/NHS (hydrolyzed). | Use fresh EDC and NHS powders and prepare solutions immediately before use. |
| pH of activation or coupling buffer is incorrect. | Verify the pH of all buffers. The activation step requires an acidic pH (4.5-5.0), while the coupling to amines is more efficient at a slightly alkaline pH (7.2-8.5). | |
| Presence of competing nucleophiles (e.g., Tris buffer). | Ensure all buffers are free of primary amines or other nucleophiles. | |
| Insufficient ligand concentration. | Increase the concentration of this compound in the coupling reaction. | |
| High Non-specific Binding | Incomplete quenching of unreacted active sites. | Increase the quenching time or the concentration of the quenching agent. |
| Hydrophobic or ionic interactions between the target protein and the matrix. | Include non-ionic detergents (e.g., Tween-20) or increase the salt concentration in the binding/wash buffers. | |
| No Binding of Target Molecule | Steric hindrance. | The PEG4 spacer is generally sufficient, but a longer spacer may be needed for some applications. |
| Ligand conformation is altered upon immobilization. | This is less likely with a small flexible linker but can be investigated by varying the immobilization chemistry. | |
| Inactive target protein. | Ensure the target protein is active and properly folded. |
References
Troubleshooting & Optimization
How to improve low yield in Bromo-PEG4-acid conjugation reactions
Welcome to the technical support center for Bromo-PEG4-acid conjugation reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to improve low yields and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conjugation to my amine-containing molecule. What are the primary causes?
A1: Low yield in conjugating the carboxylic acid end of this compound to a primary amine is a common issue with several potential root causes:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. This is typically done using a carbodiimide like EDC, often with NHS or Sulfo-NHS to improve efficiency. If the activation step is inefficient, the conjugation will not proceed.
-
Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid. This hydrolysis is accelerated at high pH and in aqueous environments.[1][2]
-
Suboptimal Reaction pH: There are two key pH stages for this reaction. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[3][4] The subsequent reaction of the activated ester with the primary amine is more efficient at a slightly basic pH (7.2-8.5).[1] Using an incorrect pH at either stage will significantly reduce yield.
-
Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, leading to a lower yield of the desired conjugate.
-
Poor Reagent Quality or Handling: Reagents like EDC and NHS are moisture-sensitive. Improper storage or handling can lead to degradation and loss of activity.
Q2: My conjugation yield is still low even after optimizing the amine reaction. Could the bromo group be the issue?
A2: While the carboxylic acid coupling is often the more complex step, issues with the bromo group can also contribute to low overall yield of the final bifunctional conjugate, especially in a one-pot reaction. The bromide is an excellent leaving group for nucleophilic substitution, but its stability can be a factor. Consider the following:
-
Reaction with Buffers or Other Nucleophiles: If your reaction buffer contains nucleophiles other than your intended target (e.g., thiol-containing reducing agents), they can react with the bromo group.
-
Steric Hindrance: If your target molecule is large, it might sterically hinder the approach of a second molecule to the bromo-end of the PEG linker.
Q3: How do I choose the right buffer for my conjugation reaction?
A3: The choice of buffer is critical. For the EDC/NHS activation of the carboxylic acid, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0. For the subsequent conjugation to an amine, a phosphate buffer (e.g., PBS) at pH 7.2-8.0 is a good choice. Avoid Tris and glycine buffers.
Q4: What are the recommended molar ratios of EDC and NHS to the this compound?
A4: A common starting point is to use a molar excess of the activating agents. Typically, a 1.5 to 5-fold molar excess of both EDC and NHS (or Sulfo-NHS) relative to the this compound is recommended to drive the activation reaction efficiently. The optimal ratio may need to be determined empirically for your specific system.
Q5: My final purified product is not pure. What are the likely contaminants?
A5: Impurities after a conjugation reaction can include unreacted starting materials (your biomolecule and the this compound), hydrolyzed PEG linker, and byproducts from the activating agents (e.g., isourea from EDC). It is crucial to have a robust purification strategy to remove these.
Q6: What is the best method to purify my final conjugate?
A6: The choice of purification method depends on the properties of your conjugate, particularly its size and charge. Common methods include:
-
Size Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linker and reaction byproducts.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge and can be very effective in purifying PEGylated proteins.
-
Dialysis or Diafiltration: These techniques are useful for removing small molecule impurities from macromolecular conjugates.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions to improve the yield of your this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation to Amine | Inefficient activation of the carboxylic acid. | Use fresh, high-quality EDC and NHS/Sulfo-NHS. Optimize the molar ratio (typically 1.5-5x excess over PEG-acid). |
| Suboptimal pH for activation or conjugation. | Perform a two-step reaction: activate at pH 4.5-6.0 (e.g., in MES buffer), then adjust to pH 7.2-8.0 (e.g., with PBS) for conjugation to the amine. | |
| Hydrolysis of the activated NHS-ester. | Add the amine-containing molecule immediately after the activation step. Avoid prolonged incubation at high pH before adding the amine. | |
| Use of amine-containing buffers (Tris, glycine). | Switch to a non-amine buffer like PBS or borate buffer for the conjugation step. | |
| Degraded this compound or activating agents. | Ensure reagents are stored at -20°C, desiccated, and brought to room temperature before opening to prevent condensation. Use fresh reagents if degradation is suspected. | |
| Formation of Multiple PEGylated Species | Multiple reactive amines on the target molecule. | Control the stoichiometry by reducing the molar excess of the PEG reagent to favor mono-PEGylation. |
| Low Recovery After Purification | Non-specific binding to the chromatography column. | Ensure the column is properly equilibrated. Consider adjusting the ionic strength of the buffer. |
| Aggregation of the conjugate. | Optimize buffer conditions (pH, salt concentration) to maintain solubility. Longer PEG chains can sometimes reduce aggregation. | |
| Loss of product during dialysis/diafiltration. | Ensure the molecular weight cutoff (MWCO) of the membrane is significantly smaller than your conjugate. |
Experimental Protocols
Protocol 1: Two-Step Amine Conjugation via EDC/NHS Chemistry
This protocol is for conjugating the carboxylic acid end of this compound to a primary amine on a protein or other biomolecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Amine-containing molecule (e.g., protein)
-
Desalting column for purification
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before opening their containers. Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in or buffer-exchanged into the Conjugation Buffer (pH 7.4).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes to hydrolyze any unreacted Sulfo-NHS esters.
-
Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.
Protocol 2: Thiol Conjugation with the Bromo-Group
This protocol is for conjugating the bromo-end of a PEG linker to a thiol-containing molecule (e.g., a protein with a cysteine residue).
Materials:
-
Bromo-PEG-conjugated molecule (from Protocol 1)
-
Thiol-containing molecule
-
Reaction Buffer: PBS, pH 7.0-8.0, degassed
-
Reducing agent (if thiols are in a disulfide bond, e.g., TCEP)
-
Purification supplies (e.g., SEC column)
Procedure:
-
Thiol Reduction (if necessary): If the thiols on your molecule are in disulfide bonds, they must first be reduced. Incubate the molecule with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Conjugation Reaction:
-
Dissolve the Bromo-PEG-conjugated molecule and the thiol-containing molecule in the degassed Reaction Buffer.
-
A 5 to 10-fold molar excess of the bromo-PEG molecule over the thiol-containing molecule is a good starting point.
-
React for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) to remove unreacted starting materials.
Visualizations
References
Preventing hydrolysis of Bromo-PEG4-acid in aqueous buffers
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with Bromo-PEG4-acid. The primary focus is on preventing the hydrolysis of the carbon-bromine bond in aqueous buffers, a critical factor for successful conjugation and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
This compound contains a terminal bromide (Br) group, which is an excellent leaving group for nucleophilic substitution reactions with target molecules (e.g., thiols).[1][2][3][4] Hydrolysis is an unwanted side reaction where water molecules or hydroxide ions (OH⁻) act as nucleophiles, attacking the carbon atom attached to the bromine.[5] This reaction replaces the functional bromine atom with a non-reactive hydroxyl group (-OH), rendering the PEG linker incapable of conjugating to its intended target. This leads to reduced conjugation efficiency, low yields, and inconsistent results.
The hydrolysis of primary bromoalkanes like this compound in water proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.
Q2: What are the optimal buffer conditions to prevent hydrolysis?
To minimize hydrolysis, it is crucial to control the buffer pH, composition, and temperature.
-
pH: The rate of hydrolysis is highly pH-dependent. At neutral or acidic pH, the reaction with water is slow. However, as the pH increases above 8, the concentration of the potent nucleophile, hydroxide (OH⁻), rises, leading to a rapid increase in the rate of hydrolysis. Therefore, maintaining a pH between 6.0 and 7.5 is recommended for most applications.
-
Buffer Composition: Avoid buffers containing nucleophilic species that can react with the bromo group. Buffers like Tris (containing a primary amine) or phosphate buffers (which can act as a nucleophile at certain pHs) should be used with caution or avoided. Non-nucleophilic buffers such as MES, HEPES, and borate are preferred.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. To suppress this unwanted side reaction, it is best to perform conjugation reactions at low temperatures. Conducting experiments at 4°C (on ice) is highly recommended over room temperature.
Q3: How quickly does this compound hydrolyze? Can you provide quantitative data?
| pH | Temperature | Buffer Type | Illustrative Half-life (t½) | Stability Recommendation |
| 6.5 | 4°C | MES | > 48 hours | Excellent |
| 7.4 | 4°C | HEPES | ~ 24 - 48 hours | Good |
| 7.4 | 25°C | HEPES | ~ 4 - 8 hours | Moderate |
| 8.5 | 25°C | Borate | < 1 hour | Poor (Avoid) |
| 9.0 | 25°C | Carbonate/Borate | Minutes | Unstable (Avoid) |
| Note: This data is illustrative, based on the known chemical principles of alkyl halide hydrolysis, to demonstrate the relative impact of reaction conditions. Actual half-life will vary based on the specific molecule, buffer concentration, and other solutes. |
Q4: How should I prepare and store this compound solutions?
Proper handling and storage are critical to maintaining the integrity of the reagent.
-
Stock Solutions: this compound is soluble in organic solvents like DMSO and DMF. Prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous DMSO or DMF. Store this stock solution at -20°C or -80°C under an inert gas (argon or nitrogen) to protect it from moisture.
-
Aqueous Solutions: Only prepare aqueous working solutions of this compound immediately before use. Do not store the reagent in aqueous buffers, as it will degrade over time. When adding the organic stock to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically <10%) to avoid impacting your biological target (e.g., protein stability).
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
If you observe poor yield of your final conjugate, it is highly likely that the bromo group has been compromised. Follow this troubleshooting workflow.
References
- 1. bestchoice.net.nz [bestchoice.net.nz]
- 2. savemyexams.com [savemyexams.com]
- 3. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
Common side reactions with Bromo-PEG4-acid and how to avoid them
Welcome to the technical support center for Bromo-PEG4-acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a bromo group and a terminal carboxylic acid, connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The bromo group serves as a good leaving group for nucleophilic substitution reactions, making it reactive towards thiol groups (e.g., from cysteine residues in proteins).[3][4] The carboxylic acid can be activated to react with primary amines (e.g., lysine residues) to form stable amide bonds.[1] This dual reactivity makes it a versatile tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
Q2: What are the most common side reactions when using this compound?
The most common side reactions are associated with the two functional ends of the molecule:
-
Bromo Group:
-
Reaction with non-thiol nucleophiles: While highly reactive with thiols, the bromo group can also react with other nucleophiles present in a reaction mixture, such as amines, although this is generally less favorable, especially at a controlled pH.
-
Hydrolysis: Under certain conditions, the bromo group can undergo hydrolysis, though this is generally slower than its reaction with target nucleophiles.
-
-
Carboxylic Acid (after activation):
-
Hydrolysis of the activated ester: The most significant side reaction is the hydrolysis of the activated carboxylic acid (e.g., NHS-ester) in aqueous media. This hydrolysis competes with the desired amidation reaction and reduces conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.
-
Intra- and intermolecular crosslinking: Due to its bifunctional nature, this compound can potentially lead to unwanted crosslinking between molecules, resulting in aggregation or oligomerization.
-
Q3: How should I store and handle this compound?
This compound should be stored at -20°C in a desiccated environment to prevent degradation. Before use, it is crucial to allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis. For ease of handling, stock solutions can be prepared in anhydrous solvents like DMF or DMSO and stored at -20°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency (Amine Reaction) | Hydrolysis of activated carboxylic acid: The NHS-ester is moisture-sensitive. | Prepare EDC and NHS solutions fresh. Work quickly and in an anhydrous environment when possible. Control the pH of the reaction; optimal for NHS-ester reaction is pH 7.2-8.5. |
| Suboptimal pH: Incorrect pH for the amine coupling reaction. | Maintain the reaction pH between 7.2 and 8.5 for efficient amide bond formation. Use non-amine containing buffers such as phosphate or borate buffer. | |
| Steric Hindrance: The conjugation site on the target molecule is sterically hindered. | Consider using a longer PEG linker to reduce steric hindrance. Optimize the molar ratio of the reactants. | |
| Low Conjugation Efficiency (Thiol Reaction) | Suboptimal pH: Incorrect pH for the thiol-bromo reaction. | The reaction of bromoacetyl groups with thiols is efficient at a pH of around 9.0, while being significantly slower at pH 6.5. |
| Presence of reducing agents: Reducing agents can cleave disulfide bonds if present in the target molecule. | Ensure any reducing agents used for other steps are removed before the conjugation reaction. | |
| Product Aggregation/Precipitation | Intermolecular crosslinking: The bifunctional nature of the linker can cause molecules to link together. | Control the stoichiometry of the reactants carefully. A higher molar excess of the linker can sometimes reduce crosslinking. Optimize the protein concentration. |
| Poor solubility of the conjugate: The properties of the conjugated molecule may lead to poor solubility. | The PEG4 spacer generally improves solubility. However, if aggregation occurs, consider using a longer PEG linker or optimizing the buffer conditions (e.g., adjusting ionic strength or adding solubilizing agents). | |
| Difficulty in Purifying the Final Conjugate | Heterogeneity of the product: The reaction may produce a mixture of unreacted starting materials, mono-conjugated, and multi-conjugated products. | Purification of PEGylated proteins can be challenging. Techniques such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and reverse-phase HPLC are commonly used to separate the desired conjugate from impurities and byproducts. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid of this compound followed by conjugation to a primary amine on a protein, and subsequent reaction of the bromo group with a thiol-containing molecule.
Materials:
-
This compound
-
Protein with accessible primary amines
-
Thiol-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Thiol Reaction Buffer: 0.1 M Phosphate Buffer, 2 mM EDTA, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
Prepare the protein solution in Coupling Buffer (1-5 mg/mL).
-
Prepare the thiol-containing molecule in Thiol Reaction Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with Activation Buffer.
-
Add a 2-fold molar excess of EDC solution.
-
Immediately add a 5-fold molar excess of NHS solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein (Amine Reaction):
-
Add the activated Bromo-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the bromo-functionalized protein using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the purified bromo-functionalized protein at a 5- to 10-fold molar excess.
-
Adjust the pH of the reaction mixture to 8.0 with the Thiol Reaction Buffer.
-
Incubate for 2-4 hours at room temperature.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 329.18 g/mol | |
| Optimal pH for NHS-ester reaction with amines | 7.2 - 8.5 | |
| Optimal pH for Bromoacetyl reaction with thiols | ~9.0 | |
| Hydrolysis half-life of NHS esters at pH 8.5 | ~8 minutes |
Visualizations
Caption: Two-step conjugation workflow using this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Bromo-PEG4-acid Based PROTAC Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Bromo-PEG4-acid linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
A1: this compound is a heterobifunctional linker commonly used in the synthesis of PROTACs.[1][2][3][4] It features a four-unit polyethylene glycol (PEG) chain that enhances the solubility and bioavailability of the final PROTAC molecule.[1] The linker has two distinct reactive ends: a carboxylic acid for forming a stable amide bond with an amine-containing ligand (e.g., an E3 ligase ligand), and a bromide that serves as a good leaving group for nucleophilic substitution to connect to the other ligand (e.g., a target protein binder).
Q2: What is the general workflow for synthesizing a PROTAC using this compound?
A2: The synthesis is typically a two-step process. First, an amide bond is formed between the carboxylic acid of the this compound linker and one of the PROTAC ligands. In the second step, the other ligand, which has a nucleophilic group (like a phenol or an amine), displaces the bromide on the PEG linker through a nucleophilic substitution reaction. The order of these steps can be reversed depending on the specific chemistry of the ligands.
Q3: What are the key considerations when planning a synthesis with this compound?
A3: Key considerations include the choice of coupling agents for the amide bond formation, the selection of a suitable base and solvent for the nucleophilic substitution reaction, and the potential need for protecting groups on your ligands to prevent side reactions. Careful planning of the purification strategy is also crucial due to the often-sticky nature of PEGylated compounds.
Troubleshooting Guide
Problem 1: Low Yield in Amide Coupling Step
| Potential Cause | Troubleshooting Steps |
| Inefficient activation of the carboxylic acid | - Use a reliable coupling agent such as HATU, HBTU, or EDC with an additive like HOBt. For sterically hindered substrates, HATU is often more effective. - Ensure all reagents, especially the coupling agent and solvents like DMF or DCM, are anhydrous. Moisture can quench the activated acid. |
| Poor nucleophilicity of the amine | - If the amine is electron-deficient, a stronger coupling agent or longer reaction times may be necessary. - The addition of a non-nucleophilic base like DIPEA can help to deprotonate the amine and increase its reactivity. |
| Side reactions | - Keep the reaction temperature low (0 °C to room temperature) to minimize side reactions. - Monitor the reaction by LC-MS to identify the formation of byproducts and optimize the reaction time. |
Problem 2: Incomplete Nucleophilic Substitution of the Bromide
| Potential Cause | Troubleshooting Steps |
| Weak nucleophile | - For less reactive nucleophiles like phenols, a stronger base such as potassium carbonate or cesium carbonate is often required to deprotonate the nucleophile. - Increasing the reaction temperature (e.g., to 60-80 °C) can also drive the reaction to completion. |
| Steric hindrance | - If the nucleophile is sterically hindered, longer reaction times and higher temperatures may be needed. - Consider using a different solvent that can better solvate the reactants. |
| Base incompatibility | - Ensure the chosen base is compatible with the functional groups on your ligand. Stronger, more nucleophilic bases could lead to undesired side reactions. |
Problem 3: Difficulty in Purifying the Final PROTAC
| Potential Cause | Troubleshooting Steps |
| Co-elution of starting materials and product | - Optimize the gradient for your flash chromatography or preparative HPLC. A shallower gradient can improve separation. - Consider using a different stationary phase for your chromatography. C18 is common for reversed-phase, but other phases may provide better selectivity. |
| "Sticky" nature of the PEGylated PROTAC | - PEGylated compounds can be challenging to handle. After purification, co-evaporation with a solvent like dichloromethane or lyophilization can help to obtain a solid product. - If the product is an oil, it may be necessary to proceed to the next step without obtaining a solid. |
| Presence of hard-to-remove byproducts | - Byproducts from the coupling reagents (e.g., dicyclohexylurea from DCC) can often be removed by filtration if they are insoluble. - For soluble byproducts, careful optimization of the purification method is key. Ion-exchange chromatography can be an alternative if the PROTAC has a chargeable handle. |
Experimental Protocols
Representative Protocol for Amide Coupling of this compound
This protocol describes the coupling of this compound to an amine-containing ligand (Ligand-NH2).
Materials:
-
This compound
-
Ligand-NH2
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of Ligand-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bromo-PEGylated ligand.
Representative Protocol for Nucleophilic Substitution
This protocol describes the reaction of the bromo-PEGylated ligand with a phenol-containing ligand (Ligand-OH).
Materials:
-
Bromo-PEGylated ligand (from the previous step)
-
Ligand-OH
-
K2CO3 (Potassium carbonate)
-
Anhydrous DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
To a solution of Ligand-OH (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the bromo-PEGylated ligand (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.
Visualizations
Caption: General experimental workflow for this compound based PROTAC synthesis.
Caption: Troubleshooting decision tree for this compound based PROTAC synthesis.
References
Optimizing reaction pH for Bromo-PEG4-acid coupling to amines
This technical support center provides guidance and troubleshooting for the optimal coupling of Bromo-PEG4-acid to primary amines, a common procedure in bioconjugation for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to an amine-containing molecule?
A1: The coupling reaction using the popular EDC/NHS chemistry is a two-step process, with each step having its own optimal pH range. For the initial activation of the this compound's carboxyl group with EDC and NHS, an acidic environment with a pH between 4.5 and 6.0 is most efficient.[1][2][3] The subsequent reaction of the activated NHS-ester with a primary amine is most effective in a neutral to slightly basic buffer, typically at a pH of 7.2 to 8.5.[4][5]
Q2: Why is a two-step pH process recommended?
A2: A two-step process allows for the specific activation of the carboxyl groups on the this compound without undesirable side reactions, such as polymerization of amine-containing biomolecules like antibodies. The initial acidic pH favors the formation of the amine-reactive O-acylisourea intermediate by EDC, which is then stabilized by NHS to form a more stable NHS ester. Shifting to a higher pH for the second step deprotonates the primary amines, making them better nucleophiles to react with the NHS ester.
Q3: What is NHS-ester hydrolysis and how does pH affect it?
A3: NHS-ester hydrolysis is a competing reaction where the activated NHS ester reacts with water, converting the ester back to a carboxylic acid and rendering it inactive for coupling to the amine. The rate of this hydrolysis is highly dependent on the pH. As the pH increases, the rate of hydrolysis increases significantly. For instance, the half-life of an NHS ester is 4-5 hours at pH 7, but this drops to only 10 minutes at pH 8.6. Therefore, it is crucial to perform the amine coupling step promptly after the formation of the NHS ester.
Q4: What are suitable buffers for this reaction?
A4: For the activation step (pH 4.5-6.0), non-amine and non-carboxylate buffers like MES (2-(N-morpholino)ethanesulfonic acid) are recommended. For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS) is a common choice. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS-activated PEG.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Suboptimal pH: The pH of the activation or coupling step was outside the optimal range. | Verify the pH of your buffers before use. Use MES buffer at pH 4.5-6.0 for activation and a buffer like PBS at pH 7.2-8.5 for coupling. |
| Hydrolysis of NHS-ester: The activated this compound was exposed to high pH for too long before the addition of the amine. | Add the amine-containing molecule to the reaction as soon as possible after the activation step. Avoid pH values above 8.5. | |
| Inactive Reagents: EDC and/or NHS have been hydrolyzed due to improper storage. | EDC and NHS are moisture-sensitive. Store them desiccated at the recommended temperature and allow them to warm to room temperature before opening to prevent condensation. | |
| Precipitation during reaction | Protein Aggregation: The change in pH or addition of reagents caused the protein to precipitate. | Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary. |
| High EDC Concentration: An excessive amount of EDC can sometimes lead to precipitation. | If you are observing precipitation with a large excess of EDC, try reducing the concentration. |
Experimental Protocol: Two-Step Coupling of this compound to a Primary Amine
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents: Equilibrate EDC and NHS to room temperature before opening the vials. Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent like DMSO or DMF. Prepare the amine-containing molecule in the Coupling Buffer.
-
Activation of this compound:
-
Dissolve the this compound in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar excess of EDC and NHS over the this compound is typically used.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing molecule, excess EDC and NHS can be removed using a desalting column equilibrated with the Coupling Buffer.
-
-
Coupling to the Amine:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule in the Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Reaction Workflow
Caption: Workflow for the two-step EDC/NHS coupling of this compound to a primary amine.
References
Technical Support Center: Purification of Bromo-PEG4-acid Conjugated Peptides
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the purification of peptides conjugated with a Bromo-PEG4-acid linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound conjugated peptides?
The primary challenge is the heterogeneity of the reaction mixture.[1][2] After the conjugation reaction, the mixture typically contains the desired PEGylated peptide, unreacted peptide, excess this compound linker, and potentially side products like hydrolyzed linker or di-PEGylated species. The goal of purification is to isolate the target conjugate from these impurities, which can have similar physicochemical properties, making separation difficult.
Q2: What is the most effective method for purifying PEGylated peptides?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and commonly used method for purifying PEGylated peptides.[3][4][5] It offers high resolution to separate the desired conjugate from unreacted starting materials and other impurities based on differences in hydrophobicity.
Q3: How can I efficiently remove large amounts of unreacted this compound linker?
For initial cleanup and removal of excess small molecule linkers, Solid-Phase Extraction (SPE) is a rapid and economical choice. It can effectively separate the larger peptide conjugate from the much smaller, unreacted PEG linker. Size-exclusion chromatography (SEC) or dialysis can also be effective for removing small molecule impurities from much larger peptide or protein conjugates.
Q4: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is essential. Analytical RP-HPLC is used to assess purity by observing the number and integration of peaks. Mass Spectrometry (MS) is crucial for confirming the identity and integrity of the conjugate by verifying its molecular weight. The mass spectrum of a PEGylated peptide will often show a distribution of peaks, with each differing by the mass of the ethylene glycol unit (approx. 44 Da).
Q5: Is the bromo- group stable during typical purification conditions?
The bromo- group is a good leaving group and can be susceptible to nucleophilic substitution. While generally stable under the acidic conditions of RP-HPLC (e.g., using TFA), prolonged exposure to basic pH or nucleophiles should be avoided to prevent degradation or unwanted side reactions. Some studies have shown that brominated linkers can offer sufficient stability for purification while allowing for subsequent specific cleavage if desired.
Purification Strategy Workflow
The following diagram illustrates a general workflow for the purification and analysis of a this compound conjugated peptide.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based column. Poor Solubility: The conjugate may be aggregating or poorly soluble in the mobile phase. Column Overload: Too much sample has been injected. | Optimize Mobile Phase: Ensure 0.1% TFA is present in both mobile phases (A and B) to improve peak shape. Elevate Temperature: Increasing column temperature (e.g., to 45°C) can improve peak shape and resolution. Reduce Sample Load: Inject a smaller amount of the crude mixture onto the column. |
| Low Recovery of Conjugate | Precipitation: The conjugate may be precipitating on the column or during solvent evaporation. Irreversible Adsorption: The peptide may be binding irreversibly to the column matrix or vials. | Check Solubility: Test conjugate solubility in the starting mobile phase conditions. Use Low-Binding Tubes: Utilize low-protein-binding tubes and plates for collection. Acidify Fractions: Ensure collected fractions are acidified (with TFA or formic acid) to maintain solubility before lyophilization. |
| Co-elution of Impurities | Similar Hydrophobicity: The impurity (e.g., unreacted peptide) has a retention time very close to the product. Suboptimal Gradient: The elution gradient is too steep. | Shallow Gradient: Use a shallower, more gradual gradient around the elution point of your target conjugate to increase resolution. Change Stationary Phase: Switch to a column with different selectivity (e.g., C8 instead of C18, or a different pore size). Change Mobile Phase Modifier: Try a different ion-pairing agent like formic acid (FA) instead of TFA. |
| Product Identity Incorrect (MS) | Linker Hydrolysis: The bromo- group may have been substituted by a hydroxyl group during reaction or workup. Oxidation: Methionine or Cysteine residues may have been oxidized. | Verify Mass: Calculate the expected mass difference for potential side products. A hydroxyl substitution for bromine results in a mass decrease. Oxidation adds +16 Da per site. Optimize Reaction/Handling: Use degassed buffers and handle the sample quickly to minimize oxidation. Ensure pH is controlled to minimize hydrolysis. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol is a starting point and should be optimized for each specific peptide conjugate.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size). A C4 column can also be effective for larger peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude reaction mixture in a small amount of Mobile Phase A or a compatible solvent (e.g., water/acetonitrile with a small amount of DMSO if needed for solubility). Filter through a 0.22 µm syringe filter.
-
Gradient Elution:
-
Inject the sample onto the column equilibrated in 5-10% Mobile Phase B.
-
Run a linear gradient over 30-60 minutes to 60-80% Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized. A shallower gradient (e.g., 0.5-1% B per minute) generally provides better resolution.
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect peaks corresponding to the target product.
-
Analysis: Analyze collected fractions by analytical HPLC and MS to confirm purity and identity before pooling and lyophilization.
Protocol 2: Solid-Phase Extraction (SPE) for Linker Removal
SPE is ideal for a quick cleanup to remove excess this compound linker before RP-HPLC.
-
Cartridge: C18 SPE cartridge. Choose a cartridge size appropriate for your sample mass.
-
Conditioning: Condition the cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water with 0.1% TFA.
-
Sample Loading: Acidify the crude peptide sample with TFA (to pH 2-3) and load it onto the conditioned cartridge.
-
Washing (Elute Linker): Wash the cartridge with 2-3 column volumes of a low organic solvent mixture (e.g., 5-10% acetonitrile in water with 0.1% TFA). This step is designed to wash away the more hydrophilic, unreacted linker while the more hydrophobic peptide conjugate remains bound.
-
Elution (Elute Conjugate): Elute the desired peptide conjugate with 1-2 column volumes of a higher organic solvent mixture (e.g., 50-70% acetonitrile in water with 0.1% TFA).
-
Analysis: Confirm the presence of the product in the elution fraction using analytical HPLC or MS. Dry the sample before further purification by RP-HPLC.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low purity after an initial purification run.
References
How to minimize non-specific binding of Bromo-PEG4-acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing non-specific binding of Bromo-PEG4-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a heterobifunctional linker containing a carboxylic acid and a bromo group, connected by a 4-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated (e.g., using EDC and NHS) to form an NHS ester, which then reacts with primary amines on proteins or other biomolecules to form a stable amide bond. The bromo group can subsequently react with a thiol group from another molecule, allowing for the creation of a conjugate. The hydrophilic PEG spacer helps to increase the solubility of the resulting conjugate and can reduce non-specific binding.[1][2][3][4]
Q2: What are the primary causes of non-specific binding of protein conjugates?
Non-specific binding (NSB) of protein conjugates is primarily caused by:
-
Hydrophobic Interactions: Proteins may non-specifically adhere to hydrophobic surfaces or other proteins through hydrophobic patches on their surfaces.
-
Electrostatic Interactions: Charged regions on a protein conjugate can interact with oppositely charged surfaces or molecules.
-
Protein Aggregation: The conjugation process can sometimes lead to the formation of protein aggregates, which can increase non-specific binding.
The properties of the conjugated molecule and the surfaces it interacts with will determine the dominant cause of NSB.[3]
Q3: How does the PEG linker in this compound help to reduce non-specific binding?
The polyethylene glycol (PEG) linker in this compound helps to reduce non-specific binding through several mechanisms:
-
Steric Hindrance: The flexible PEG chain creates a "shield" around the conjugated molecule, which can physically block non-specific interactions with other surfaces and proteins.
-
Hydrophilicity: PEG is highly hydrophilic and creates a hydration shell around the conjugate. This layer of water can repel other proteins and prevent them from making non-specific contact.
-
Increased Solubility: PEGylation can improve the solubility of proteins and reduce their propensity to aggregate, which is a common cause of high non-specific binding.
Troubleshooting Guides
Problem: High background signal in immunoassays (e.g., ELISA, Western Blot, Immunofluorescence).
High background is a common indicator of non-specific binding of your this compound conjugate.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Suboptimal Blocking | - Choice of Blocking Agent: The effectiveness of a blocking agent is application-dependent. Empirically test different blocking agents. Casein and non-fat dry milk are often more effective than BSA at lower concentrations. For applications sensitive to protein-based blockers, consider synthetic options like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). - Concentration and Incubation Time: Optimize the concentration of the blocking agent (typically 1-5% for protein-based blockers) and the incubation time (e.g., 1 hour at room temperature or overnight at 4°C). |
| Inadequate Washing | - Increase the number and duration of wash steps. - Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to the wash buffer to help disrupt weak, non-specific interactions. |
| Incorrect Buffer Composition | - pH: For NHS-ester based conjugations (after activating the carboxylic acid of this compound), a pH of 8.3-8.5 is optimal for the reaction with primary amines. However, for the application of the conjugate, ensure the buffer pH is appropriate to maintain protein stability and minimize charge-based non-specific interactions. - Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers can help to reduce electrostatic interactions. |
| High Conjugate Concentration | - Titrate the concentration of your this compound conjugate to find the optimal balance between specific signal and background. High concentrations can lead to increased non-specific binding. |
| Protein Aggregation | - Analyze your conjugate for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). - Optimize the conjugation reaction to minimize aggregation (e.g., by adjusting the protein concentration or the molar ratio of the PEG linker). The PEG linker itself should help reduce aggregation. |
| Cross-reactivity | - If using antibodies, ensure the secondary antibody is not cross-reacting with other components in your sample. Use pre-adsorbed secondary antibodies if necessary. |
Quantitative Data Summary
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective. | Can have lot-to-lot variability; some antibodies may cross-react with BSA. |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Inexpensive and often very effective at blocking. | Not suitable for detecting phosphoproteins (contains phosphoproteins) or biotinylated proteins (contains biotin). |
| Fish Gelatin | 0.1-1% (w/v) | Remains liquid at lower temperatures; can be more effective than BSA in some systems. | May not be as robust a blocker as milk or casein in all applications. |
| Normal Serum | 1-5% (v/v) | Can be very effective as it contains a mixture of proteins that can block a wide range of non-specific sites. | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Synthetic Blockers (e.g., PVP, PEG) | Varies | Protein-free, which is advantageous in certain applications; can offer more consistent performance. | May be more expensive and require more optimization. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol describes the activation of the carboxylic acid on this compound to an NHS ester, followed by conjugation to primary amines on a protein.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Activation of this compound: a. Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF at a 1:1.2:1.2 molar ratio to create a 10 mM solution. b. Incubate at room temperature for 15-30 minutes to form the NHS ester. This activated linker solution should be used immediately.
-
Protein Preparation: a. Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: a. Add a 20-fold molar excess of the activated Bromo-PEG4-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching the Reaction: a. Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.
-
Purification of the Conjugate: a. Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Dot Blot Assay to Evaluate Non-Specific Binding
This protocol provides a method to qualitatively or semi-quantitatively assess the non-specific binding of your this compound conjugate to a membrane.
Materials:
-
Nitrocellulose or PVDF membrane
-
Your this compound conjugate
-
A negative control protein (unconjugated)
-
Various blocking buffers to be tested (e.g., 5% non-fat dry milk in TBST, 3% BSA in TBST)
-
Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Detection reagents (if your conjugate is not directly labeled, you will need a primary antibody against your protein and a labeled secondary antibody)
Procedure:
-
Sample Application: a. On a dry nitrocellulose or PVDF membrane, spot 1-2 µL of your this compound conjugate and the negative control protein at various concentrations. b. Allow the spots to dry completely.
-
Blocking: a. Incubate the membrane in your chosen blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: a. Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Antibody Incubation (if necessary for detection): a. Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature. b. Wash the membrane as in step 3. c. Incubate the membrane with the labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. d. Wash the membrane as in step 3.
-
Detection: a. Develop the blot using an appropriate substrate for your labeled secondary antibody (e.g., chemiluminescent substrate for HRP). b. Image the blot.
-
Analysis: a. Compare the signal intensity of the spots for your conjugate to the negative control. A strong signal from the negative control indicates high non-specific binding of the antibodies. A strong signal from your conjugate in the absence of its target indicates non-specific binding of the conjugate itself. Compare the background levels between different blocking buffers to determine the most effective one.
Visualizations
Caption: Experimental workflow for conjugation and non-specific binding assessment.
Caption: Causes and mitigation strategies for non-specific binding.
References
Addressing solubility issues of Bromo-PEG4-acid modified proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with proteins modified by Bromo-PEG4-acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of solubility issues and aggregation when using this compound?
A1: While PEGylation is generally employed to enhance protein solubility and stability[1][2][3][4][5], aggregation can still occur. The primary causes for solubility problems with this compound modified proteins include:
-
Intermolecular Cross-linking: this compound is a heterobifunctional linker. It has a carboxylic acid that can react with primary amines (like lysine residues) and a bromide group that can react with nucleophiles like the thiol group of cysteine. If your protein has accessible residues for both ends of the linker, improper reaction conditions can lead to one PEG molecule linking two separate protein molecules, causing aggregation.
-
High Protein Concentration: Working at high protein concentrations increases the proximity of protein molecules, making intermolecular cross-linking and aggregation more likely.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability. Deviating from the optimal range can expose hydrophobic regions of the protein, leading to aggregation.
-
Pre-existing Aggregates: The starting protein sample must be highly pure and monomeric. Pre-existing aggregates can act as seeds, accelerating the aggregation process during the PEGylation reaction.
-
High Degree of PEGylation: Attaching too many PEG chains to the protein surface can sometimes compromise conformational stability or lead to undesirable PEG-protein interactions, which may promote aggregation.
Q2: How can I optimize reaction conditions to prevent aggregation during modification?
A2: Optimizing the reaction protocol is critical. It is highly recommended to perform small-scale screening experiments to find the best conditions before proceeding to a larger scale. Key parameters to adjust include:
-
pH Control: The pH of the reaction buffer is a critical factor.
-
To selectively target the N-terminal α-amine over lysine ε-amines for the carboxylic acid end, a lower pH (around 5.0-6.5) is often used.
-
Reactions involving the bromo- group with cysteine thiols are typically more efficient at a slightly basic pH (around 7.0-8.5).
-
-
Molar Ratio: The optimal molar ratio of this compound to the protein is protein-dependent and must be determined empirically. Start with a low molar excess of the PEG reagent and gradually increase it, monitoring for both the desired degree of PEGylation and the formation of aggregates.
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) will slow the reaction rate. A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking.
-
Reagent Addition: Instead of adding the entire volume of the activated PEG reagent at once, consider a stepwise or gradual addition over time. This keeps the instantaneous concentration of the reactive PEG low, reducing the chances of cross-linking.
| Parameter | Recommendation | Rationale |
| pH | 5.0 - 6.5 (for N-terminus) or 7.0+ (for Lysines) | Favors selective modification and can reduce multi-PEGylation. |
| Molar Ratio (PEG:Protein) | Start low (e.g., 1:1 to 5:1 of PEG to reactive sites) | Avoids excessive modification and cross-linking. |
| Temperature | 4°C to Room Temperature | Slower reaction rates at lower temperatures can reduce aggregation. |
| Reaction Time | Monitor over time | Prevents over-PEGylation and allows for reaction quenching at the optimal point. |
Q3: Are there additives I can include in the reaction buffer to maintain protein solubility?
A3: Yes, adding stabilizing excipients to the reaction buffer can significantly suppress protein aggregation. These additives work by various mechanisms, including preferential exclusion and reducing non-specific protein-protein interactions.
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Q4: How can I detect, quantify, and remove aggregates from my modified protein sample?
A4: A combination of analytical and purification techniques is essential for managing aggregation.
Detection and Quantification:
-
Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and larger aggregates based on their size in solution. Aggregates will elute earlier than the desired monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive for detecting the presence of small amounts of large aggregates that might not be easily visible by other methods.
-
SDS-PAGE (non-reducing): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to covalently cross-linked protein aggregates.
Purification and Aggregate Removal:
-
Size Exclusion Chromatography (SEC): Preparative SEC is the primary method for separating the desired monomeric PEGylated protein from both high-molecular-weight aggregates and unreacted reagents.
-
Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of a protein. This change in charge interaction can be exploited to separate the native (unmodified) protein, different PEGylated species, and sometimes soluble aggregates using IEX.
Experimental Workflows & Protocols
Below are diagrams and protocols relevant to working with this compound modified proteins.
Caption: General experimental workflow for protein modification with this compound.
Caption: Troubleshooting decision tree for addressing solubility issues.
Protocol 1: General Protein Modification with this compound
This protocol provides a general framework. All steps, especially concentrations, ratios, and incubation times, should be optimized for your specific protein.
A) Carboxylic Acid Conjugation to Amines (e.g., Lysine)
This method uses EDC and NHS (or Sulfo-NHS) to activate the carboxylic acid end of the PEG, which then reacts with primary amines on the protein.
-
Materials:
-
Protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4). Avoid Tris or glycine buffers.
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (Size Exclusion Chromatography)
-
-
Procedure:
-
Reagent Preparation: Prepare a fresh stock solution of this compound in DMSO. Prepare fresh stock solutions of EDC and Sulfo-NHS in cold, deionized water immediately before use.
-
Activation: In a microfuge tube, combine this compound with a 1.5-fold molar excess of both EDC and Sulfo-NHS in an appropriate reaction buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
Conjugation: Add the activated PEG solution to your protein solution at a desired molar ratio (e.g., start with a 5-fold molar excess of PEG to protein).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts, and separate aggregates from the monomeric conjugate using Size Exclusion Chromatography (SEC).
-
B) Bromo Group Conjugation to Thiols (Cysteine)
This method targets the thiol group on cysteine residues. The protein must have an accessible, reduced cysteine.
-
Materials:
-
Protein with a free cysteine in a suitable buffer (e.g., PBS, pH 7.2-7.5). Degas the buffer to minimize thiol oxidation.
-
This compound
-
Anhydrous DMSO or DMF
-
Purification column (Size Exclusion Chromatography)
-
-
Procedure:
-
Protein Preparation: If necessary, treat the protein with a mild reducing agent like TCEP to ensure the target cysteine is in its reduced, free thiol state. Remove the reducing agent before proceeding.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in DMSO.
-
Conjugation: Add the this compound solution to your protein at a desired molar ratio (e.g., start with a 10-fold molar excess of PEG to protein).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress if possible.
-
Purification: Separate the PEGylated protein from unreacted PEG and protein using Size Exclusion Chromatography (SEC). No quenching step is typically required, as purification will remove the excess PEG reagent.
-
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein formulation by PEGylation | PDF [slideshare.net]
- 5. worldscientific.com [worldscientific.com]
Technical Support Center: Bromo-PEG4-Acid Reactions
This guide provides troubleshooting for common issues encountered during reactions with Bromo-PEG4-acid. This heterobifunctional PEG linker contains a terminal carboxylic acid and a bromide group, making it versatile for bioconjugation, drug delivery, and PROTAC synthesis.[1][2][3] The most common applications involve activating the carboxylic acid to react with primary amines (e.g., on proteins) or displacing the bromide with a nucleophile like a thiol.[1][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound starting material is not dissolving. What should I do?
A1: Solubility issues can halt a reaction before it begins. This compound is generally soluble in a range of solvents due to its hydrophilic PEG spacer.
-
Recommended Solvents : Manufacturer data indicates solubility in water, DMSO, DMF, and DCM (dichloromethane).
-
Troubleshooting Steps :
-
Confirm Solvent Choice : Ensure you are using a recommended solvent. For reactions involving amine coupling (e.g., with EDC/NHS), anhydrous DMF or DCM are common choices for activating the acid, while aqueous buffers (e.g., MES, PBS) are used for the conjugation step.
-
Check Reagent Quality : If solubility is an issue in normally compatible solvents, the reagent quality may be compromised. Consider obtaining a new batch.
-
Gentle Warming & Sonication : Gentle warming or brief sonication can aid dissolution. However, avoid excessive heat which could degrade the reagent.
-
Co-solvents : If working with a poorly soluble substrate, using a co-solvent system might be necessary. Ensure the co-solvent is compatible with all downstream reaction steps.
-
Q2: I am seeing no product formation in my amine coupling reaction. What are the common causes?
A2: A complete lack of product in an amine coupling reaction (e.g., forming an amide bond) typically points to a problem with the activation of the carboxylic acid or the stability of the reagents. The most common method is the activation of the carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Below is a troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for failed this compound amine coupling reactions.
Key Failure Points:
-
Reagent Instability : this compound should be stored at -20°C. EDC and NHS are moisture-sensitive and should be stored at 4°C under desiccated conditions. Always allow reagents to warm to room temperature before opening to prevent condensation.
-
Incorrect pH : The EDC/NHS reaction is a two-stage process with different pH optima.
-
Activation Step : The reaction of this compound with EDC/NHS to form the amine-reactive NHS ester is most efficient at a slightly acidic pH (4.7-6.0), typically in a buffer like MES.
-
Conjugation Step : The reaction of the NHS ester with the primary amine of your target molecule is most efficient at a pH of 7.2-8.5, often in a buffer like PBS.
-
-
Competing Nucleophiles : Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or other nucleophiles, as these will compete with your target molecule and consume the activated PEG linker.
Q3: My reaction is slow and gives low yields. How can I optimize it?
A3: Low efficiency can arise from suboptimal stoichiometry, reaction times, or competing side reactions.
For Amine (EDC/NHS) Coupling:
The primary side reaction is the hydrolysis of the activated NHS ester, which regenerates the inactive carboxylic acid. The rate of hydrolysis increases significantly with pH.
-
Optimization Strategies :
-
Adjust Stoichiometry : Increase the molar excess of EDC and NHS relative to the this compound. A common starting point is a 1.5 to 2.0-fold molar excess of each. You may also need to increase the molar excess of the activated PEG-acid relative to your amine-containing molecule, especially for protein labeling where a 10- to 20-fold excess is common.
-
Perform a Two-Step Reaction : To protect the target amine from EDC, perform the activation step first. Activate the this compound with EDC/NHS for 15 minutes in an acidic buffer, then add this solution to your amine-containing molecule at the higher conjugation pH.
-
Reaction Time & Temperature : Conjugation can be run for 1-2 hours at room temperature or overnight at 4°C to balance reaction rate against NHS-ester hydrolysis.
-
| Parameter | Activation Step (in MES Buffer) | Conjugation Step (in PBS) | Reference(s) |
| pH | 4.7 - 6.0 | 7.2 - 8.5 | |
| Temperature | Room Temperature | 4°C to Room Temperature | |
| Time | 15 minutes | 1-2 hours (RT) or Overnight (4°C) | |
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.5 : 1.5 | - |
For Nucleophilic Substitution (at the Bromide):
This reaction typically follows an SN2 mechanism, where a nucleophile (like a thiol) attacks the carbon atom bonded to the bromine.
-
Optimization Strategies :
-
Solvent Choice : The reaction rate is highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the anionic nucleophile, increasing its reactivity. The reaction between n-butyl bromide and azide, for example, is thousands of times faster in DMF than in methanol.
-
Increase Nucleophile Concentration : As an SN2 reaction is bimolecular, its rate depends on the concentration of both the this compound and the nucleophile. Using a slight excess (e.g., 1.2 equivalents) of the nucleophile can help drive the reaction to completion.
-
Temperature : Gently heating the reaction can increase the rate, but may also promote side reactions like elimination. Monitor the reaction closely by TLC or LC-MS.
-
| Solvent | Dielectric Constant (ε) | Relative SN2 Rate | Reference(s) |
| Methanol | 33 | 1 | |
| DMF | 37 | 2,800 | |
| Acetonitrile | 38 | 5,000 | |
| DMSO | 49 | 1,300,000 |
Key Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amine Coupling
This protocol is for conjugating this compound to a primary amine-containing molecule (e.g., a protein or small molecule).
Materials:
-
This compound
-
EDC-HCl and Sulfo-NHS (or NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMF (if starting material requires it for initial dissolution)
Procedure:
Caption: Experimental workflow for a two-step EDC/NHS coupling reaction.
-
Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. Prepare stock solutions if needed.
-
Activation : Dissolve this compound in Activation Buffer. Add 1.5 molar equivalents of EDC, followed immediately by 1.5 molar equivalents of Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Conjugation : Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in the Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Purification : Remove excess reagents and byproducts by a suitable method such as dialysis or size-exclusion chromatography.
Protocol 2: General SN2 Nucleophilic Substitution
This protocol outlines a general procedure for reacting the bromide end of this compound with a nucleophile (e.g., a thiol).
Materials:
-
This compound
-
Nucleophile (e.g., a thiol-containing molecule)
-
Anhydrous DMF or DMSO
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation : Dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere. In a separate flask, dissolve the nucleophile (1.2 equivalents).
-
Reaction Setup : Add the nucleophile solution to the this compound solution dropwise at room temperature with stirring. If the reaction is slow, it can be gently heated (e.g., to 40-50°C).
-
Monitoring : Follow the reaction's progress by TLC or LC-MS, checking for the disappearance of the starting material.
-
Work-up : Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product using an appropriate method, such as column chromatography on silica gel.
References
Stability issues with Bromo-PEG4-acid linkers in biological media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Bromo-PEG4-acid linkers in biological media. It is intended for researchers, scientists, and drug development professionals utilizing these linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound linker?
A this compound linker is a bifunctional molecule used in bioconjugation.[1][2][3][4][5] It contains a bromo group that readily reacts with nucleophiles, most commonly the thiol group of a cysteine residue on a protein or peptide. The terminal carboxylic acid allows for conjugation to another molecule, often via an amide bond formation with a primary amine. The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Q2: What are the main stability concerns with this compound linkers in biological media?
The primary stability concern is the potential for hydrolysis of the bromo group, which would render the linker inactive for its intended conjugation reaction. Additionally, off-target reactions with other nucleophiles present in biological media can occur, although the reaction with thiols is generally favored.
Q3: How does the stability of the thioether bond formed by a bromoacetyl group compare to that of a maleimide-thiol adduct?
The thioether bond formed from the reaction of a haloacetyl derivative (like the bromo- end of the linker) with a thiol is generally considered more stable and less prone to reversal (retro-Michael reaction) compared to the thiosuccinimide adduct formed from a maleimide-thiol reaction. However, maleimide-based conjugates can undergo hydrolysis of the succinimide ring, which results in a more stable, ring-opened structure.
Q4: What is the effect of pH on the conjugation reaction?
The reaction of the bromoacetyl group with thiols is pH-dependent. The reaction rate increases with higher pH, as the thiol group becomes deprotonated to the more nucleophilic thiolate anion. Bromoacetyl groups tend to react with thiols at higher pH values (e.g., pH 9.0) while retaining high chemoselectivity. This is in contrast to maleimides, which react more readily with thiols at a lower pH of 6.5-7.5.
Q5: Can the PEG chain length affect the stability and performance of the conjugate?
Yes, the length of the PEG linker can significantly impact the in vivo behavior of the conjugated molecule. Longer PEG chains generally lead to:
-
Increased circulation half-life.
-
Enhanced solubility.
-
Reduced renal clearance.
-
Potentially altered biodistribution.
However, an excessively long PEG chain might negatively affect the biological activity of the conjugated molecule. The optimal PEG length often needs to be determined empirically for each specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | 1. Hydrolysis of the bromo group: The this compound linker may have degraded due to improper storage or handling in aqueous buffers. 2. Suboptimal pH of the reaction buffer: The pH may be too low for efficient reaction with the thiol. 3. Presence of competing nucleophiles: Other molecules in the reaction mixture may be reacting with the linker. 4. Thiol oxidation: The cysteine residues on the target molecule may have formed disulfide bonds. | 1. Prepare fresh solutions of the linker immediately before use. Avoid prolonged storage in aqueous solutions. Store stock solutions in an appropriate organic solvent at -20°C. 2. Increase the pH of the reaction buffer to 8.0-9.0 to facilitate the reaction. Monitor the stability of your target molecule at this pH. 3. Purify the target molecule to remove interfering substances. If possible, perform the conjugation in a clean buffer system. 4. Reduce the target molecule with a reducing agent like DTT or TCEP prior to conjugation, followed by removal of the reducing agent. |
| Precipitation of the conjugate during or after the reaction | 1. Hydrophobicity of the final conjugate: The addition of the linker and payload may have decreased the overall solubility of the molecule. 2. Incorrect buffer conditions: The buffer composition or pH may not be suitable for the final conjugate. | 1. The PEG4 spacer is designed to enhance solubility, but if the payload is very hydrophobic, consider using a longer PEG linker. 2. Optimize the buffer composition, for example, by adding solubility-enhancing excipients. Ensure the final pH is appropriate for maintaining the solubility of the conjugate. |
| Loss of biological activity of the conjugated molecule | Steric hindrance: The linker and its attached payload may be interfering with the active site or binding interface of the target molecule. | If possible, consider alternative conjugation sites on your target molecule that are distal to the active site. The use of a longer PEG linker might also provide more spatial separation. |
| Inconsistent results between batches | 1. Variability in linker quality or storage: Inconsistent handling of the this compound linker. 2. Inconsistent protein/peptide quality: Differences in the purity or oxidation state of the target molecule. | 1. Aliquot the linker upon receipt and store it under the recommended conditions. Use a fresh aliquot for each experiment. 2. Ensure consistent quality control of your target molecule before each conjugation reaction. |
Quantitative Data Summary
Direct quantitative stability data for this compound in biological media is not extensively published. The following table summarizes comparative data for related chemistries and the general impact of PEGylation on the in vivo performance of bioconjugates.
| Parameter | Linker/Modification | Observation | Reference |
| Reaction Kinetics | Bromoacetyl vs. Maleimide with thiols | Kinetic discrimination of 2-3 orders of magnitude can be achieved by controlling pH (Maleimide at pH 6.5, Bromoacetyl at pH 9.0). | |
| Bond Stability | Thioether (from Bromoacetyl) vs. Thiosuccinimide (from Maleimide) | The thioether bond is generally considered more stable and not susceptible to the retro-Michael reaction that can affect maleimide adducts. | |
| In Vivo Half-Life | Affibody-Drug Conjugate with no PEG | 19.6 minutes | |
| In Vivo Half-Life | Affibody-Drug Conjugate with 4 kDa PEG | 2.5-fold increase compared to no PEG | |
| In Vivo Half-Life | Affibody-Drug Conjugate with 10 kDa PEG | 11.2-fold increase compared to no PEG | |
| In Vivo Half-Life | Recombinant human TIMP-1 (rhTIMP-1) | 1.1 hours | |
| In Vivo Half-Life | PEG20K-TIMP-1 | 28 hours |
Experimental Protocols
Protocol for Assessing the In Vitro Stability of this compound Conjugates in Plasma
This protocol outlines a general method to assess the stability of a conjugate formed using a this compound linker in plasma.
1. Materials:
-
Purified conjugate of interest
-
Human or mouse plasma (source should be consistent with the intended application)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
Sample Preparation:
-
Spike the purified conjugate into the plasma at a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by spiking the conjugate into PBS at the same concentration.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 20 µL) from each sample.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.
-
Store the quenched samples at -20°C or below until analysis.
-
-
Sample Processing for LC-MS:
-
Thaw the quenched samples on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to determine the concentration of the intact conjugate.
-
Use a suitable reverse-phase column for protein/peptide separation.
-
Monitor the mass of the intact conjugate and any potential degradation products (e.g., hydrolyzed linker or deconjugated payload).
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t1/2) in plasma.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Bromo-PEG4-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Bromo-PEG4-acid and its conjugates. This compound is a heterobifunctional linker commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Accurate characterization of these conjugates is critical for ensuring their efficacy and safety.[1] This document outlines the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical methods for their specific needs.
Introduction to this compound
This compound is a hydrophilic linker containing a bromo group and a terminal carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility in aqueous media. The bromo group serves as a reactive site for nucleophilic substitution, while the carboxylic acid can be activated to form amide bonds with primary amines.[1]
Chemical Structure:
Molecular Formula: C11H21BrO6[1][2]
Molecular Weight: 329.18 g/mol [2]
Mass Spectrometry Techniques for Characterization
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most prevalent mass spectrometry techniques for the analysis of PEGylated molecules. The choice between them often depends on the specific analytical requirements, such as the need for coupling with liquid chromatography for complex mixture analysis.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound conjugates. It is readily coupled with liquid chromatography (LC-MS) for the separation and analysis of complex reaction mixtures.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for the direct analysis of purified samples. It typically produces singly charged ions, leading to simpler spectra compared to ESI-MS, especially for larger molecules.
Comparison of Mass Spectrometry Techniques
| Feature | Electrospray Ionization (ESI)-MS | Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS |
| Ionization Principle | Soft ionization from solution | Soft ionization from a solid matrix |
| Typical Analytes | Polar, thermally labile molecules in solution | Purified samples co-crystallized with a matrix |
| Ionization Products | Often produces multiply charged ions | Predominantly singly charged ions |
| Coupling with Separation | Easily coupled with Liquid Chromatography (LC-MS) | Typically a standalone technique |
| Sample Preparation | Relatively simple, direct infusion or LC eluent | Requires co-crystallization with a suitable matrix |
| Key Advantages | Excellent for LC-MS workflows, automation-friendly, provides structural information via tandem MS (MS/MS) | High sensitivity, suitable for a wide mass range, tolerant to some buffers and salts |
| Key Disadvantages | Can produce complex spectra with multiple charge states, ion suppression effects | Matrix interference in the low mass range, potential for analyte degradation by the laser |
Experimental Protocols
ESI-MS Protocol for this compound Conjugates (via LC-MS)
This protocol is a general guideline and should be optimized for the specific conjugate and instrument.
1. Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.
-
Dilute the stock solution to a final concentration of 1-10 µM using the initial mobile phase composition as the diluent.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.
-
Column Temperature: 40 °C.
3. Mass Spectrometry:
-
Ionization Mode: Positive or Negative, depending on the conjugate. For this compound itself, negative ion mode is often preferred to detect the deprotonated molecule.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: Scan a range appropriate for the expected mass of the conjugate (e.g., m/z 100-1000).
MALDI-TOF MS Protocol for this compound Conjugates
The choice of matrix is crucial for successful MALDI analysis of small molecules. For polar molecules like this compound, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.
1. Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of CHCA in 50:50 ACN:water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the purified this compound conjugate in a suitable solvent (e.g., water, methanol, or ACN) to a concentration of approximately 1 mg/mL.
2. Sample Spotting:
-
Dried-Droplet Method: Mix the analyte and matrix solutions in a 1:1 ratio (v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
3. Mass Spectrometry:
-
Ionization Mode: Positive or Negative.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal and avoid fragmentation.
-
Mass Range: Calibrate the instrument in the expected mass range of the analyte.
Expected Fragmentation Patterns
Mass spectrometry with fragmentation (MS/MS) is a powerful tool for structural elucidation. The fragmentation of this compound conjugates will be influenced by the nature of the conjugated molecule. However, some general fragmentation patterns can be expected.
The PEG chain typically fragments via cleavage of the C-O bonds, resulting in a series of neutral losses of ethylene glycol units (44 Da). For deprotonated PEG molecules, fragmentation is often dominated by intramolecular SN2 reactions. The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (for 79Br and 81Br). The carboxylic acid moiety can undergo decarboxylation (loss of CO2, 44 Da) under certain conditions.
Collision-Induced Dissociation (CID) vs. Higher-Energy Collisional Dissociation (HCD):
-
CID: This is a "slow" heating method that tends to break the weakest bonds, often resulting in less complex fragmentation spectra. It is effective for small, low-charged ions.
-
HCD: This is a "fast" heating method that imparts more energy to the ion, leading to more extensive fragmentation and potentially providing more structural information, especially for more complex molecules. HCD can generate a richer spectrum of fragment ions.
For a small molecule like a this compound conjugate, both CID and HCD can be effective. The choice may depend on the specific structural information required.
Alternative Characterization Techniques
While mass spectrometry is a primary tool, a comprehensive characterization of this compound conjugates often requires orthogonal techniques.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the confirmation of functional groups and the PEG backbone. ¹H and ¹³C NMR are essential for unambiguous structure elucidation. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate and can be used for quantification. Different detection methods like UV-Vis or fluorescence can be employed depending on the conjugate. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of specific functional groups in the conjugate. |
Visualization of Workflows
Mass Spectrometry Analysis Workflow
Caption: Workflow for the mass spectrometric analysis of this compound conjugates.
Logical Relationship of Characterization Techniques
References
Confirming Bromo-PEG4-acid Conjugation: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, confirming the successful conjugation of Bromo-PEG4-acid to a target molecule is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
LC-MS stands out as a primary method for the definitive confirmation of this compound conjugation due to its high sensitivity and ability to provide both separation and mass information in a single analysis. However, other techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
| Feature | LC-MS | MALDI-TOF MS | NMR Spectroscopy |
| Primary Information | Molecular Weight & Purity | Molecular Weight | Chemical Structure & Purity |
| Sensitivity | High (picomole to femtomole) | High (picomole to attomole) | Low (micromole to nanomole) |
| Resolution | High | Moderate to High | Very High |
| Quantitative Capability | Excellent | Semi-quantitative to Quantitative (with standards) | Excellent |
| Sample Throughput | Moderate | High | Low |
| Instrumentation Cost | High | High | Very High |
| Key Advantage for this Application | Separation of conjugate from starting materials and impurities with high-confidence mass confirmation. | Rapid mass confirmation of the conjugate. | Unambiguous structural confirmation and localization of the PEG linker. |
| Key Disadvantage for this Application | Potential for ion suppression, requires method development. | Limited fragmentation information, potential for matrix interference. | Low sensitivity, requires relatively large amounts of pure sample. |
Experimental Protocols
Detailed methodologies for the analysis of a this compound conjugate are provided below. These protocols are intended as a starting point and may require optimization for specific molecules.
LC-MS Analysis Protocol
This protocol outlines the steps for confirming the conjugation of this compound to a small molecule via LC-MS.
1. Sample Preparation:
-
Reaction Quenching: If the conjugation reaction is ongoing, quench it by adding a suitable reagent (e.g., a small thiol-containing molecule to react with any remaining this compound).
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). A typical starting concentration is 1 mg/mL, followed by further dilution to the low µg/mL or ng/mL range.
-
Filtration: For samples with particulate matter, filter through a 0.22 µm syringe filter to prevent clogging of the LC system.
2. LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is a good starting point for many small molecule conjugates. (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Mass Range: A range that covers the expected masses of the starting materials and the conjugated product.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation data for structural confirmation.
3. Data Analysis:
-
Extracted Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of the starting materials and the expected conjugated product.
-
Mass Spectra: Examine the mass spectra of the peaks corresponding to the starting materials and the product to confirm their molecular weights. The mass of the conjugated product should be the sum of the mass of the starting molecule and the mass of the this compound minus the mass of the leaving group (e.g., HBr).
-
MS/MS Fragmentation: Analyze the fragmentation pattern of the conjugated product to confirm the presence of both the small molecule and the PEG linker. Characteristic fragments of the PEG chain (e.g., losses of 44 Da, corresponding to C2H4O units) should be observed.
Alternative Confirmation Methods
MALDI-TOF MS Protocol:
-
Sample Preparation: Mix the diluted sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for smaller molecules) on a MALDI target plate.
-
Analysis: Acquire mass spectra in the appropriate mass range.
-
Data Interpretation: Identify the peak corresponding to the molecular weight of the conjugated product.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Analysis: Acquire 1H and/or 13C NMR spectra.
-
Data Interpretation: Look for characteristic proton signals of the PEG chain (typically a broad singlet around 3.6 ppm) in addition to the signals from the parent molecule. 2D NMR techniques like COSY and HMBC can be used to confirm the connectivity between the molecule and the PEG linker.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in confirming this compound conjugation.
A Head-to-Head Comparison of Bromo-PEG4-acid and NHS-ester PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, functionality, and overall performance of the final product. This guide provides an in-depth, objective comparison between two prevalent classes of PEG linkers: Bromo-PEG4-acid and N-hydroxysuccinimide (NHS)-ester PEG linkers. We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to inform your bioconjugation strategies.
Introduction to the Linkers
This compound is a heterobifunctional linker featuring a terminal bromo group and a carboxylic acid, separated by a 4-unit polyethylene glycol (PEG) spacer. The bromo group acts as an alkylating agent, primarily targeting nucleophilic thiol groups found in cysteine residues to form a stable thioether bond. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues, forming a stable amide bond. This dual reactivity allows for a two-step conjugation strategy.
NHS-ester PEG linkers are amine-reactive reagents that contain an N-hydroxysuccinimide ester group. This group readily reacts with primary amines on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[1][2] The reaction is efficient and proceeds under mild conditions.[3][4]
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative parameters of this compound and NHS-ester PEG linkers.
Table 1: Reactivity and Reaction Conditions
| Feature | This compound (Bromo group) | This compound (Activated Acid) | NHS-ester PEG |
| Target Functional Group | Thiols (e.g., Cysteine) | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) |
| Bond Formed | Thioether | Amide | Amide |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |
| Optimal pH Range | 7.0 - 8.5 | 7.2 - 8.0 (for amine reaction) | 7.0 - 9.0[4] |
| Typical Molar Excess | 10 - 20 fold | 10 - 20 fold | 10 - 50 fold |
| Typical Reaction Time | 2 - 24 hours | 2 - 4 hours | 30 - 60 minutes at RT; 2 hours at 4°C |
| Typical Reaction Temperature | Room Temperature | Room Temperature | 4°C to Room Temperature |
Table 2: Stability and Efficiency
| Feature | This compound (Thioether bond) | This compound (Amide bond) | NHS-ester PEG (Amide bond) |
| Linkage Stability | High | Very High | Very High |
| Half-life in Serum | Generally stable, but can be susceptible to exchange with other thiols. | Estimated to be years under physiological conditions. | Estimated to be years under physiological conditions. |
| Typical Conjugation Yield | Variable, can be >90% under optimal conditions. | High, dependent on activation efficiency. | High, often >90%. |
| Side Reactions | Potential for reaction with other nucleophiles at higher pH. | Requires activation step which can have side reactions. | Hydrolysis of the NHS ester in aqueous solutions. |
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical reactions and a general workflow for bioconjugation using these linkers.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and NHS-ester PEG linkers.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
Objective: To conjugate the bromo group of this compound to a thiol group on a protein.
Materials:
-
Cysteine-containing protein (1-5 mg/mL)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Quenching solution: 1 M cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature with gentle stirring. The optimal reaction time should be determined empirically.
-
Quenching: (Optional) Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted bromo groups. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess linker and other reagents using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the mass shift and by mass spectrometry to determine the degree of labeling.
Protocol 2: Activation of this compound-Protein Conjugate and Reaction with an Amine
Objective: To activate the carboxylic acid of the this compound-protein conjugate and react it with a primary amine-containing molecule.
Materials:
-
This compound-protein conjugate
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Amine-containing molecule
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column
Procedure:
-
Buffer Exchange: Exchange the this compound-protein conjugate into the Activation Buffer.
-
Activation: Add EDC and NHS to the conjugate solution to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add the amine-containing molecule (dissolved in Conjugation Buffer) to the activated conjugate solution. A 10- to 20-fold molar excess of the amine molecule is recommended. Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubation: Incubate for 2 hours at room temperature.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Purification and Characterization: Purify and characterize the final conjugate as described in Protocol 1.
Protocol 3: Conjugation of an NHS-ester PEG Linker to a Protein
Objective: To conjugate an NHS-ester PEG linker to the primary amines of a protein.
Materials:
-
Protein (1-10 mg/mL)
-
NHS-ester PEG linker
-
Conjugation Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free conjugation buffer.
-
Linker Preparation: Equilibrate the NHS-ester PEG linker to room temperature before opening. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench unreacted NHS esters.
-
Purification and Characterization: Purify and characterize the conjugate as described in Protocol 1.
Conclusion
The choice between this compound and NHS-ester PEG linkers depends on the specific requirements of the bioconjugation application.
-
NHS-ester PEG linkers are the gold standard for targeting primary amines, offering high reactivity, rapid reaction times, and the formation of exceptionally stable amide bonds. They are ideal for applications where random labeling of accessible lysines is acceptable and a stable, long-lasting conjugate is desired.
-
This compound provides greater versatility through its two distinct reactive handles. The bromo group allows for the specific targeting of cysteine residues, which are often less abundant than lysines, enabling more site-specific conjugation. The carboxylic acid can then be used for a subsequent conjugation step. This makes this compound a suitable choice for constructing more complex bioconjugates where control over the conjugation site is crucial.
Ultimately, the optimal linker choice will be guided by the nature of the biomolecule, the desired site of conjugation, and the required stability of the final product. The protocols and data presented in this guide provide a solid foundation for making an informed decision and for the successful design and execution of your bioconjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. New Cysteine-Containing PEG-Glycerolipid Increases the Bloodstream Circulation Time of Upconverting Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bromo-PEG4-acid vs. Maleimide-PEG4 Linkers for Thiol Conjugation
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins and peptides is paramount. The choice of linker chemistry is a critical determinant of the success of these bioconjugates, impacting everything from reaction efficiency to the ultimate stability and efficacy of the final product, such as in antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used thiol-reactive PEGylated linkers: Bromo-PEG4-acid and Maleimide-PEG4.
This comparison delves into the reaction mechanisms, kinetics, stability, and specificity of each linker, supported by experimental data. Detailed protocols are provided to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
At a Glance: Key Differences
| Feature | This compound | Maleimide-PEG4 |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | 7.0 - 9.0 | 6.5 - 7.5 |
| Reaction Rate | Slower at neutral pH, faster at alkaline pH | Significantly faster at neutral pH |
| Bond Stability | Highly stable, irreversible thioether bond | Thioether bond susceptible to retro-Michael reaction (reversibility) |
| Specificity | High for thiols, but potential for reaction with other nucleophiles at high pH | Highly specific for thiols at neutral pH |
| Key Advantage | Forms a more stable and irreversible conjugate | Rapid and highly efficient reaction at physiological pH |
Delving Deeper: A Detailed Comparison
Chemical Structures and Reaction Mechanisms
This compound contains a bromoacetyl group, which reacts with the nucleophilic thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. In this one-step process, the thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[1][2]
Maleimide-PEG4 features a maleimide group, an α,β-unsaturated carbonyl compound. It reacts with thiols through a Michael addition reaction. The thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the double bond in the maleimide ring to form a stable thioether linkage.[3][4]
Reaction mechanisms for thiol conjugation.
Reaction Kinetics and pH Dependence
A key differentiator between these two linkers is their reactivity under different pH conditions. The reaction of maleimides with thiols is significantly faster at a neutral pH of 6.5-7.5.[3] One study demonstrated that the reaction rate of maleimides with thiols is 2 to 3 orders of magnitude faster than that of bromoacetyl groups at pH 6.5.
Conversely, the reactivity of the bromoacetyl group is more pronounced at a slightly alkaline pH, typically between 7.0 and 9.0. This pH-dependent reactivity can be exploited for sequential conjugation strategies where two different thiol-containing molecules are to be conjugated to a scaffold bearing both maleimide and bromoacetyl groups.
| Reagent | Optimal pH | Second-Order Rate Constant (k) with L-cysteine |
| N-ethylmaleimide | 6.5 - 7.5 | ~100 - 1000 M⁻¹s⁻¹ (pH dependent) |
| Bromoacetyl derivative | 7.0 - 9.0 | Significantly slower than maleimide at pH 6.5 |
Stability of the Conjugate
The stability of the resulting thioether bond is a critical consideration, especially for in vivo applications. The thioether bond formed from the reaction of a bromoacetyl group is generally considered to be highly stable and irreversible.
In contrast, the thiosuccinimide linkage formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This potential for reversibility can be a significant drawback for applications requiring long-term stability, such as ADCs, as it may lead to premature drug release and off-target toxicity. However, it has been shown that hydrolysis of the succinimide ring in the maleimide adduct, which can be promoted at higher pH, can mitigate the retro-Michael reaction and increase the stability of the conjugate.
Stability pathways of the resulting conjugates.
Specificity and Side Reactions
Both linkers exhibit high selectivity for thiol groups. Maleimides are particularly specific for thiols at a pH of 6.5-7.5, with the reaction with amines being significantly slower. At pH values above 8.5, the reaction with primary amines becomes more favorable, and the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid also increases.
Bromoacetyl groups also show high selectivity for thiols. However, at higher pH values (e.g., pH 9.0), there is an increased potential for reaction with other nucleophilic amino acid side chains, such as the imidazole group of histidine or the amino groups of lysine and the N-terminus, although the reaction with thiols remains predominant.
Experimental Protocols
Protocol 1: Conjugation of Maleimide-PEG4 to a Thiol-Containing Protein
This protocol is a general guideline and should be optimized for each specific protein and linker.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
Maleimide-PEG4-acid
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM phosphate buffer with 150 mM NaCl, pH 7.2. Ensure the buffer is free of thiols (e.g., DTT, 2-mercaptoethanol).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Solution: 1 M solution of a thiol-containing compound (e.g., L-cysteine, 2-mercaptoethanol).
-
Desalting column or dialysis equipment for purification.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein's disulfide bonds need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. If using DTT, it must be removed by desalting or dialysis before adding the maleimide linker.
-
-
Linker Preparation:
-
Immediately before use, dissolve the Maleimide-PEG4-acid in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG4-acid to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation. Protect the reaction from light if using a fluorescently labeled linker.
-
-
Quenching the Reaction:
-
Add a 20- to 50-fold molar excess of the quenching solution (relative to the maleimide linker) to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the linker has a chromophore) or mass spectrometry.
-
Assess the purity and integrity of the conjugate by SDS-PAGE and size-exclusion chromatography.
-
General workflow for Maleimide-PEG4 conjugation.
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general framework. Optimization of pH, reaction time, and molar excess of the linker is recommended.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Conjugation Buffer: Phosphate buffer or borate buffer, pH 8.0-8.5. Avoid amine-containing buffers like Tris.
-
Reducing Agent (optional): TCEP or DTT.
-
Quenching Solution: 1 M solution of a thiol-containing compound (e.g., L-cysteine, 2-mercaptoethanol).
-
Desalting column or dialysis equipment for purification.
-
Anhydrous DMF or DMSO.
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds as described in the maleimide protocol.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add an excess of a thiol-containing quenching solution to react with any unreacted bromoacetyl groups.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents.
-
-
Characterization:
-
Characterize the conjugate for DOL and purity using mass spectrometry, SDS-PAGE, and size-exclusion chromatography. The formation of the thioether bond can be confirmed by the mass increase of the protein.
-
General workflow for this compound conjugation.
Conclusion: Making the Right Choice
The selection between this compound and Maleimide-PEG4 linkers is contingent on the specific requirements of the bioconjugation application.
Maleimide-PEG4 is the linker of choice for applications that demand:
-
Rapid reaction kinetics at or near physiological pH.
-
High specificity for thiols with minimal off-target reactions under neutral conditions.
-
A straightforward, one-step conjugation process.
This compound is more suitable when:
-
High stability and irreversibility of the final conjugate are of utmost importance.
-
The potential for retro-Michael reaction with maleimides is a concern.
-
The experimental design allows for a slightly higher pH and potentially longer reaction times.
By carefully considering the trade-offs between reaction speed, stability, and reaction conditions, researchers can select the optimal linker to achieve their desired bioconjugation outcomes, ultimately leading to the development of more robust and effective protein and peptide-based therapeutics and diagnostics.
References
A Head-to-Head Comparison: Alternative Heterobifunctional Linkers to Bromo-PEG4-Acid for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical decision in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, and overall efficacy. This guide provides an objective comparison of prevalent alternatives to the Bromo-PEG4-acid linker, supported by experimental data and detailed protocols to inform rational linker selection.
This compound is a valuable tool, featuring a thiol-reactive bromo group and an amine-reactive carboxylic acid, separated by a hydrophilic tetra-polyethylene glycol (PEG) spacer. The bromide serves as a good leaving group for nucleophilic substitution with thiols, while the carboxylic acid can be activated (e.g., with EDC/NHS) to form stable amide bonds with amines.[1] However, the landscape of bioconjugation has evolved, offering a diverse toolkit of linkers with distinct reactivities and properties. This guide explores three primary classes of alternatives: Maleimide-PEG-NHS Esters, Haloacetamide-based linkers, and "Click Chemistry" handles.
Performance Comparison of Thiol-Reactive Moieties
The primary difference between this compound and many alternatives lies in the nature of the thiol-reactive group. While the bromo group reacts via nucleophilic substitution, the most common alternative, maleimide, reacts via Michael addition. This fundamental difference impacts the stability of the resulting thioether bond. The thioether bond formed from a haloacetyl derivative (like a bromoacetamide) is generally considered more stable and not susceptible to the reversal pathway (retro-Michael reaction) that can affect maleimide adducts.[2]
| Linker Chemistry | Reaction Mechanism | pH Range (Thiol Reaction) | Resulting Bond | Relative Stability | Key Considerations |
| Bromoacetyl/Bromoalkyl | Nucleophilic Substitution (SN2) | ≥ 8.0[3] | Stable Thioether | High (Irreversible)[4] | Slower reaction rate than maleimide; requires higher pH which may affect some proteins.[4] |
| Maleimide | Michael Addition | 6.5 - 7.5 | Thiosuccinimide Ether | Moderate (Potentially Reversible) | Fast, highly selective reaction at neutral pH. The resulting bond can undergo a retro-Michael reaction, leading to deconjugation. |
| 2,3-Diaminopropionic Acid (DPR) Maleimide | Michael Addition followed by Intramolecular Hydrolysis | 6.5 - 7.5 | Stable Succinamic Acid Thioether | High (Irreversible) | The amino group induces spontaneous hydrolysis of the succinimide ring, preventing the reverse reaction and enhancing stability. |
Emerging Alternatives: Click Chemistry Linkers
Bioorthogonal "click chemistry" offers another powerful alternative for bioconjugation. These reactions are highly specific, efficient, and occur under mild, biological conditions without interfering with native functional groups.
| Linker Chemistry | Reaction Type | Key Features |
| Azide-Alkyne (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition | High efficiency and quantitative yield. Requires a copper catalyst, which can be cytotoxic if not properly chelated (e.g., with THPTA). |
| DBCO-Azide (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition | Copper-free, making it highly biocompatible for in vivo applications. Fast kinetics and excellent stability. |
| Tetrazine-TCO (iEDDA) | Inverse Electron-Demand Diels-Alder | Exceptionally fast reaction kinetics, among the fastest bioorthogonal reactions. |
Impact of PEG Chain Length on Conjugate Performance
The "PEG4" component of the linker refers to four polyethylene glycol units, which enhance hydrophilicity. This is crucial for mitigating aggregation, especially when conjugating hydrophobic payloads, and can improve the pharmacokinetic properties of the final conjugate. The length of the PEG chain is a tunable parameter that can be optimized for each specific application.
| Parameter | Effect of Increasing PEG Length | Reference |
| Hydrophilicity | Increases | |
| Aggregation | Decreases | |
| Plasma Clearance | Generally Decreases (Longer Half-life) | |
| In Vitro Cytotoxicity | Can decrease, depending on the conjugate design | |
| In Vivo Efficacy | Often improves due to enhanced pharmacokinetics |
Experimental Protocols
Detailed methodologies are essential for the successful application of these linkers. Below are representative protocols for key conjugation strategies.
Protocol 1: Two-Step Conjugation Using a Haloalkyl-PEG-Acid Linker (e.g., this compound)
This protocol describes the conjugation of a thiol-containing molecule (Molecule 1) and an amine-containing molecule (Molecule 2, e.g., an antibody) using a Bromo-PEG-Acid linker.
Step A: Reaction of Bromo-end with Thiol
-
Preparation: Dissolve the thiol-containing Molecule 1 and a 1.1 to 1.5 molar excess of Bromo-PEG-Acid in a suitable buffer, such as phosphate buffer (pH 7.5-8.5). The presence of an organic co-solvent like DMSO or DMF may be necessary to aid solubility.
-
Reaction: Incubate the mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by LC-MS.
-
Purification: Purify the resulting Molecule 1-PEG-Acid conjugate by reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.
Step B: Activation and Reaction of Acid-end with Amine
-
Activation: Dissolve the purified Molecule 1-PEG-Acid conjugate in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Let the activation reaction proceed for 15-60 minutes at room temperature. The reaction is most efficient at pH 4.5-7.2.
-
Conjugation: Prepare Molecule 2 (e.g., antibody) in a non-amine-containing buffer such as PBS at pH 7.2-8.0. Add the activated NHS-ester of the Molecule 1-PEG-Acid conjugate to the antibody solution. The final concentration of organic solvent should be kept low (typically <10%) to maintain protein integrity.
-
Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching & Purification: Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer like Tris-HCl. Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Two-Step Conjugation Using Maleimide-PEG-NHS Ester
This is a common strategy for linking an amine-containing protein to a thiol-containing payload.
Step A: Activation of Antibody with Maleimide-PEG-NHS Ester
-
Preparation: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.
-
Reaction: Immediately before use, dissolve the Maleimide-PEG-NHS ester in DMSO or DMF. Add a 10- to 50-fold molar excess of the crosslinker to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This yields the maleimide-activated antibody.
Step B: Conjugation of Thiol-Payload to Activated Antibody
-
Preparation: Dissolve the thiol-containing payload in a suitable buffer.
-
Reaction: Immediately add the thiol-payload solution to the purified, maleimide-activated antibody. A 3- to 5-fold molar excess of the payload over the antibody is often recommended.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and byproducts.
Protocol 3: Copper-Free "Click Chemistry" Conjugation using DBCO-PEG-NHS Ester
This protocol describes the labeling of an amine-containing protein with a DBCO moiety, followed by conjugation to an azide-containing molecule.
Step A: Labeling of Protein with DBCO-PEG-NHS Ester
-
Preparation: Prepare the protein in an azide-free, amine-free buffer such as PBS, pH 7-9.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in DMSO or DMF.
-
Reaction: Add the NHS reagent to the protein sample. For protein concentrations >5 mg/mL, use a 10-fold molar excess; for concentrations <5 mg/mL, use a 20- to 50-fold molar excess.
-
Incubation: Incubate at room temperature for 30 minutes or on ice for 2 hours.
-
Quenching and Purification: Stop the reaction by adding an amine-containing buffer (e.g., 1M Tris) to a final concentration of 50-100 mM. Remove excess, unreacted DBCO reagent using a desalting column.
Step B: Click Reaction with Azide-containing Molecule
-
Preparation: Prepare the azide-containing molecule in a reaction buffer.
-
Reaction: Add the purified DBCO-labeled protein to the azide-containing sample. It is recommended to use 1.5-3.0 mole equivalents of the more abundant reagent to 1 mole equivalent of the limiting reagent.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.
-
Purification: The final conjugate can be purified via size-exclusion chromatography if necessary.
Visualizing Experimental Workflows
Caption: Key steps in three common heterobifunctional linker conjugation workflows.
References
A Comparative Stability Analysis of Bromo-PEG4-acid and Iodoacetamide Linkers for Bioconjugation
For Immediate Release
San Diego, CA – November 27, 2025 – In the landscape of bioconjugation, the choice of linker is paramount to the efficacy and stability of the resulting conjugate. This guide provides a detailed comparison of two prominent thiol-reactive linkers: Bromo-PEG4-acid and iodoacetamide. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for their bioconjugation strategies.
The stability of the covalent bond formed between a linker and a biomolecule, such as a protein or antibody, is a critical determinant of the overall performance of a bioconjugate, particularly for therapeutic applications like antibody-drug conjugates (ADCs). Both this compound and iodoacetamide react with free thiol groups on cysteine residues to form a stable thioether bond. However, differences in their chemical structure and reactivity can influence the stability and homogeneity of the final conjugate.
Executive Summary
Iodoacetamide is a well-established, highly reactive linker that enables rapid conjugation to cysteine residues. This high reactivity is attributed to the excellent leaving group ability of iodide. In contrast, this compound, while also forming a stable thioether bond, exhibits a comparatively lower reactivity due to the bromide leaving group. This can translate to a more controlled conjugation process, potentially leading to a more homogenous product with fewer off-target modifications. The thioether bond formed by both linkers is generally considered stable and irreversible under physiological conditions.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and expected performance of this compound and iodoacetamide linkers. While direct, head-to-head quantitative stability data for these specific linkers is not extensively available in the public domain, this comparison is based on established principles of chemical reactivity and the known stability of the resulting thioether bonds.
| Feature | This compound Linker | Iodoacetamide Linker |
| Reactive Group | Bromoacetamide | Iodoacetamide |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) |
| Relative Reactivity | Moderate to High | High |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Bond Formed | Stable Thioether Bond | Stable Thioether Bond |
| Optimal pH Range | ~7.5 - 8.5 | ~7.5 - 8.5 |
| Potential Side Reactions | Possible reactions with other nucleophilic residues (e.g., His, Lys, Met) at higher pH and concentrations. | Known to have off-target reactivity with methionine, histidine, and lysine, especially at higher pH and concentrations.[1] |
| Reagent Stability | Generally stable | Light-sensitive, solutions should be prepared fresh.[1] |
| Expected Conjugate Homogeneity | Potentially higher due to more controlled reactivity. | May be lower due to high reactivity leading to potential off-target reactions. |
| Expected Thioether Bond Stability | High | High |
| PEG Spacer | Yes (PEG4) | No (in the standard linker) |
| Solubility | Hydrophilic PEG spacer enhances aqueous solubility.[2][3] | Dependent on the conjugated molecule. |
Reaction Mechanism and Stability
Both this compound and iodoacetamide undergo a bimolecular nucleophilic substitution (SN2) reaction with the thiolate anion of a cysteine residue. This reaction results in the formation of a highly stable and irreversible thioether bond.
The primary difference in reactivity stems from the nature of the halogen leaving group. Iodide is a better leaving group than bromide because the carbon-iodine bond is weaker than the carbon-bromine bond. This lower bond energy means less energy is required to break the C-I bond, leading to a faster reaction rate for iodoacetamide under identical conditions.
While both form stable thioether bonds, the practical implications for stability relate to the conjugation process itself. The higher reactivity of iodoacetamide, while enabling faster conjugation, can also lead to a higher propensity for off-target reactions with other nucleophilic amino acid residues if the reaction conditions are not carefully controlled. This can result in a heterogeneous mixture of conjugates, which may have implications for the overall stability and efficacy of the final product. The more controlled reactivity of this compound may offer an advantage in producing a more homogenous and well-defined bioconjugate.
Experimental Protocols
To facilitate a direct comparison of the stability of conjugates formed with this compound and iodoacetamide linkers, the following experimental protocols are provided.
Protocol 1: General Protein Conjugation
1. Protein Preparation:
- Dissolve the protein containing free cysteine residues in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.5-8.0) to a final concentration of 1-10 mg/mL.
- If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature.
- Remove excess TCEP using a desalting column equilibrated with the conjugation buffer.
2. Linker Preparation:
- This compound: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
- Iodoacetamide: Immediately before use, dissolve iodoacetamide in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM. Protect the solution from light.[1]
3. Conjugation Reaction:
- Add a 10-20 fold molar excess of the linker stock solution to the prepared protein solution.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. For the iodoacetamide reaction, ensure the reaction is protected from light.
4. Purification:
- Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
Protocol 2: Comparative Stability Assay in Human Plasma
Objective: To compare the stability of the thioether bond of conjugates prepared with this compound and iodoacetamide in human plasma.
1. Sample Preparation:
- Spike the purified conjugates (from Protocol 1) into human plasma at a final concentration of 100 µg/mL.
- As a control, incubate the conjugates in PBS, pH 7.4.
2. Incubation:
- Incubate the plasma and PBS samples at 37°C.
3. Time Points:
- Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
4. Analysis:
- Analyze the samples by a suitable method such as SDS-PAGE or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining at each time point. A decrease in the amount of intact conjugate over time indicates linker instability.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams are provided.
Conclusion
Both this compound and iodoacetamide are effective thiol-reactive linkers that form stable thioether bonds, crucial for the development of robust bioconjugates. The choice between them will depend on the specific requirements of the application.
-
Iodoacetamide is ideal for applications where rapid and efficient conjugation is the primary concern. However, careful optimization of reaction conditions is necessary to minimize off-target reactions and ensure the homogeneity of the final product.
-
This compound offers a more controlled conjugation reaction, which can lead to a more homogenous product. The inclusion of a hydrophilic PEG4 spacer also enhances the aqueous solubility of the linker, which can be advantageous for certain applications.
For applications where conjugate homogeneity and a well-defined product are critical, such as in the development of therapeutic ADCs, the more controlled reactivity of this compound may be preferable. For research applications where speed and high reactivity are desired for labeling, iodoacetamide remains a valuable tool. Further direct comparative studies under identical conditions would be beneficial to provide more definitive quantitative data on the long-term stability of conjugates formed with these two linkers.
References
A Comparative Guide to Functional Assays for Bromo-PEG4-Acid Conjugate Activity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design and validation of Proteolysis Targeting Chimeras (PROTACs) require rigorous functional analysis. The linker component, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comprehensive comparison of functional assays to validate the activity of PROTACs synthesized with Bromo-PEG4-acid, a commonly used polyethylene glycol (PEG)-based linker. We will compare its performance with alternatives and provide supporting experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] The linker's length, flexibility, and chemical composition are crucial for optimizing the spatial arrangement and stability of this ternary complex.[]
This compound provides a hydrophilic and flexible linker, which can enhance the solubility and bioavailability of the PROTAC molecule.[][3] PEG linkers are among the most common motifs in PROTAC design, valued for their synthetic tractability and ability to modulate physicochemical properties.[1] However, the choice of linker is not trivial, as alternatives like alkyl chains or more rigid structures can offer different advantages in terms of cell permeability and the ability to induce favorable protein-protein interactions within the ternary complex.
Comparative Analysis of Linker Performance in BRD4-Targeting PROTACs
MZ1 is a widely studied BRD4 degrader that utilizes a PEG-based linker. In contrast, ARV-825 and dBET1 are potent BRD4 degraders that employ different, more complex linker structures to recruit the cereblon (CRBN) E3 ligase, whereas MZ1 recruits von Hippel-Lindau (VHL).
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 | Dmax | Cell Line |
| MZ1 | VHL | PEG | BRD4 | ~25 nM | >90% | HeLa |
| ARV-825 | CRBN | Alkyl/Ether hybrid | BRD4 | <1 nM | >95% | Burkitt's Lymphoma |
| dBET1 | CRBN | Alkyl/Ether hybrid | BRD4 | ~4 nM | >90% | MV4-11 |
Note: The data presented is a synthesis from multiple sources for illustrative purposes. Direct comparison is challenging due to variations in experimental conditions, cell lines, and the E3 ligase recruited. The differing E3 ligase ligands (VHL vs. CRBN) also significantly contribute to the observed differences in potency.
Key Functional Assays for Validating PROTAC Activity
A multi-faceted approach is essential to thoroughly validate the functional activity of a this compound conjugate. This typically involves confirming target engagement, ternary complex formation, and ultimately, target protein degradation.
Target Protein Degradation Assays
The primary measure of a PROTAC's success is its ability to reduce the cellular levels of the target protein.
-
Western Blotting: This is the gold-standard method for quantifying the reduction of a target protein in cells following PROTAC treatment. It allows for the determination of key parameters like DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
-
In-Cell Western (ICW) Assay: This is a higher-throughput alternative to traditional Western blotting. It is a plate-based immunofluorescence method that quantifies protein levels directly in fixed and permeabilized cells, making it suitable for screening larger numbers of compounds or conditions.
Target Engagement Assays
These assays confirm that the PROTAC binds to its intended target protein within the complex cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding. A successful PROTAC will increase the melting temperature of its target protein in a dose-dependent manner.
Ternary Complex Formation Assays
These assays provide evidence that the PROTAC is effectively bridging the target protein and the E3 ligase.
-
NanoBRET™ Target Engagement Assay: This technology can be adapted to monitor the formation of the ternary complex in live cells. By fusing one protein (e.g., the target) to a NanoLuc luciferase and the other (e.g., the E3 ligase) to a fluorescent tag, the proximity induced by the PROTAC can be measured by bioluminescence resonance energy transfer (BRET).
Experimental Protocols
Western Blot Protocol for PROTAC-Induced Degradation
Objective: To quantify the degradation of a target protein following treatment with a this compound PROTAC conjugate.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.
-
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the PROTAC-induced formation of a ternary complex between the target protein and the E3 ligase in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound and vehicle control
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the plasmids encoding the NanoLuc®-target protein and HaloTag®-E3 ligase fusion proteins.
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for its validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for validating PROTAC activity.
Conclusion
The functional validation of this compound PROTAC conjugates requires a systematic approach employing a suite of complementary assays. While PEG linkers offer advantages in terms of solubility and synthetic accessibility, their performance must be empirically compared to other linker types, such as alkyl chains, to identify the optimal PROTAC candidate for a given target. By utilizing the detailed protocols for Western blotting, NanoBRET, and other assays outlined in this guide, researchers can effectively characterize the activity of their PROTACs, leading to the development of more potent and selective protein degraders. The provided data and visualizations serve as a valuable resource for making informed decisions in the design and optimization of novel therapeutics based on targeted protein degradation.
References
A Comparative Guide to Spectroscopic Methods for Quantifying Bromo-PEG4-acid Incorporation
For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) incorporation is a critical aspect of characterizing PEGylated molecules. This guide provides an objective comparison of various spectroscopic and alternative methods for quantifying the incorporation of Bromo-PEG4-acid, a short, discrete PEG linker. The performance of each method is supported by representative experimental data, and detailed experimental protocols are provided for key techniques.
Comparison of Quantitative Methods
The choice of analytical technique for quantifying this compound incorporation depends on several factors, including the nature of the conjugated molecule, the required sensitivity and accuracy, and the available instrumentation. The following tables summarize the key performance characteristics of spectroscopic and non-spectroscopic methods.
Table 1: Spectroscopic Methods for this compound Quantification
| Method | Principle | Typical LOD | Typical LOQ | Dynamic Range | Precision (CV%) | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Integration of the characteristic ethylene oxide proton signal (~3.6 ppm) relative to a known standard or a signal from the parent molecule. | ~10 µg/mL[1] | ~25 µg/mL | 2-3 orders of magnitude | < 5% | Absolute, non-destructive, provides structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MALDI-TOF) | Measurement of the mass shift of the parent molecule upon conjugation with this compound. | pmol to fmol range | pmol to fmol range | 2-3 orders of magnitude | 5-15% | High sensitivity and mass accuracy, provides molecular weight distribution.[2][3][4][5] | Quantification can be challenging due to variations in ionization efficiency. |
| FTIR Spectroscopy | Quantification of the characteristic C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹). | mg/mL range | mg/mL range | 1-2 orders of magnitude | 5-10% | Simple, fast, non-destructive, applicable to solid and liquid samples. | Lower sensitivity, potential for overlapping signals with the parent molecule. |
Table 2: Alternative (Non-Spectroscopic) Methods for Quantification
| Method | Principle | Typical LOD | Typical LOQ | Dynamic Range | Precision (CV%) | Key Advantages | Key Limitations |
| Colorimetric Assay (Ammonium Ferrothiocyanate) | Formation of a colored complex between PEG and ammonium ferrothiocyanate, which is extracted into an organic solvent and measured spectrophotometrically. | ~5 µg | ~10 µg | 5-100 µg | < 10% | Simple, inexpensive, does not require sophisticated instrumentation. | Indirect method, potential for interference from other components. |
| Colorimetric Assay (Iodine/Barium Chloride) | Formation of a colored complex between PEG, iodine, and barium ions, measured spectrophotometrically. | ~1 µg/mL | ~5 µg/mL | 1-30 µg/mL | < 15% | Simple and sensitive. | Indirect method, can be affected by pH and ionic strength. |
| HABA Assay (for biotinylated this compound) | Displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by a biotinylated PEG linker, leading to a change in absorbance at 500 nm. | ~4 pmol | ~10 pmol | 0.1-5 nmol/well | < 10% | High sensitivity and specificity for biotinylated molecules. | Requires biotinylation of the PEG linker. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols can be adapted for the specific molecule conjugated with this compound.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound conjugated molecule in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals (e.g., trimethylsilyl propionate (TSP) for aqueous samples).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for accurate quantification).
-
Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of the characteristic repeating ethylene oxide proton signal of the PEG chain (typically a singlet around 3.6 ppm).
-
Integrate the area of a well-resolved signal from the parent molecule or the internal standard.
-
Calculate the degree of incorporation by comparing the integral of the PEG signal to the integral of the reference signal, taking into account the number of protons each signal represents.
-
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugated molecule in a suitable solvent (e.g., water, acetonitrile/water).
-
Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid for larger molecules, α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules) in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
-
Target Plate Preparation:
-
Mix the sample solution with the matrix solution in an appropriate ratio (e.g., 1:1 v/v).
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to form crystals.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode.
-
Calibrate the instrument using a standard of known molecular weight close to that of the analyte.
-
Optimize the laser power to obtain good signal intensity with minimal fragmentation.
-
-
Data Analysis:
-
Determine the average molecular weight of the unconjugated and the this compound conjugated molecule from the respective mass spectra.
-
The difference in the average molecular weights corresponds to the mass of the incorporated this compound moieties.
-
The distribution of peaks in the spectrum of the conjugated molecule can provide information on the heterogeneity of incorporation (i.e., the presence of molecules with one, two, or more PEG linkers).
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
For liquid samples, a thin film can be cast on an infrared-transparent window (e.g., CaF₂, BaF₂).
-
For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of liquid or solid samples with minimal preparation.
-
-
Data Acquisition:
-
Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or the pure solvent, which will be subtracted from the sample spectrum.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic C-O-C stretching vibration of the PEG backbone, which typically appears as a strong band around 1100 cm⁻¹.
-
Identify a characteristic absorption band of the parent molecule that does not overlap with the PEG signal.
-
Create a calibration curve by measuring the absorbance of the C-O-C band for a series of standards with known concentrations of this compound conjugated to the parent molecule.
-
Determine the concentration of this compound in the unknown sample by measuring the absorbance of its C-O-C band and using the calibration curve.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described spectroscopic methods.
Caption: Workflow for ¹H NMR quantification of this compound.
Caption: Workflow for MALDI-TOF MS quantification of this compound.
Caption: Workflow for FTIR quantification of this compound.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. covalx.com [covalx.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
Proper Disposal of Bromo-PEG4-acid: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Bromo-PEG4-acid, ensuring the safety of laboratory personnel and environmental protection.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a bifunctional PEG linker commonly used in bioconjugation and drug development. Adherence to these procedures is critical for minimizing risks to researchers and the environment. This compound is classified as a halogenated organic compound and requires disposal as hazardous waste.
Immediate Safety and Hazard Information
A Safety Data Sheet (SDS) for this compound (CAS: 1393330-38-5) indicates that this compound presents several hazards.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Classification
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves its classification and segregation as a halogenated organic waste.
1. Waste Segregation:
-
This compound waste must be collected separately from non-halogenated chemical waste.[2][3] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[3]
-
A dedicated, clearly labeled waste container should be designated for "Halogenated Organic Waste."
2. Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), in a chemically resistant container with a secure screw-top cap.
-
The container must be in good condition and compatible with the chemical.
3. Labeling:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
The label should include the full chemical name, "this compound," and indicate the presence of a halogenated compound. List all constituents of the waste, including solvents and their approximate concentrations.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, bases, and oxidizing agents.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not pour this compound waste down the drain or dispose of it in regular trash.
6. Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect the material in the designated halogenated organic waste container.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bromo-PEG4-acid
Essential guidance for the safe handling, storage, and disposal of Bromo-PEG4-acid to ensure laboratory safety and procedural integrity.
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a common PEG-based PROTAC linker. Adherence to these protocols will minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
While some safety data sheets (SDS) for similar compounds suggest they are not classified as hazardous, the presence of a bromine atom necessitates careful handling. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately upon contact with the chemical.[1] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin from potential contact. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is expected, consult your institution's safety officer about appropriate respiratory protection.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound from reception to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is often -20°C for long-term stability.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.
2. Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory or inside a chemical fume hood.
-
Before use, allow the container to reach room temperature to prevent condensation.
-
Weigh the required amount in a designated area, minimizing the creation of dust or aerosols.
-
If dissolving the compound, add the solvent slowly to the reagent. This compound is soluble in water, DMSO, DMF, and DCM.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Managing this compound Waste
As a halogenated organic compound, this compound waste must be disposed of following specific protocols to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
This compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) must be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs.
-
Keep halogenated waste separate from acidic, basic, or heavy metal-containing waste streams.
2. Container Management:
-
Use a compatible, leak-proof container with a secure lid for waste collection.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Keep the waste container closed except when adding waste.
3. Final Disposal:
-
Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow all local, state, and national regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
